4-(Aminomethyl)phenyl acetate
Description
BenchChem offers high-quality 4-(Aminomethyl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl] acetate |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3 |
InChI Key |
HEKASPMMOZQJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 4-(Aminomethyl)phenyl acetate
An In-depth Technical Guide to 4-(Aminomethyl)phenyl acetate
This guide provides a comprehensive technical overview of 4-(Aminomethyl)phenyl acetate, a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical structure, molecular properties, a logical synthetic approach, analytical validation protocols, and its prospective applications for researchers, scientists, and professionals in drug development.
Core Molecular Identity and Physicochemical Properties
4-(Aminomethyl)phenyl acetate is a substituted aromatic compound featuring both a primary amine and a phenyl acetate ester. This unique combination of functional groups makes it a versatile intermediate for further chemical modifications. The primary amine serves as a nucleophilic handle or a basic center, while the acetate ester can be readily hydrolyzed to a phenolic hydroxyl group, unmasking another reactive site.
The fundamental properties of 4-(Aminomethyl)phenyl acetate are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(Aminomethyl)phenyl acetate | BLD Pharm[1] |
| CAS Number | 75383-64-1 | BLD Pharm[1] |
| Molecular Formula | C₉H₁₁NO₂ | BLD Pharm[1] |
| Molecular Weight | 165.18 g/mol | BLD Pharm[1] |
| SMILES Code | CC(=O)OC1=CC=C(CN)C=C1 | BLD Pharm[1] |
| MDL Number | MFCD20487653 | BLD Pharm[1] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, protected from light. | BLD Pharm[1] |
Synthesis and Purification Strategy
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A robust and logical synthetic pathway is essential for ensuring high purity and yield. The primary challenge in synthesizing this molecule is the presence of two reactive groups: the phenolic hydroxyl and the primary amine. Direct acetylation of 4-(aminomethyl)phenol would likely result in N-acetylation or di-acetylation. Therefore, a protection-acylation-deprotection strategy is the most logical and field-proven approach.
Proposed Synthetic Workflow
The causality behind this multi-step protocol is to selectively acylate the less reactive phenolic hydroxyl group while the more nucleophilic primary amine is temporarily masked with a protecting group, such as tert-butyloxycarbonyl (Boc).
Step-by-Step Protocol:
-
Protection of the Amine:
-
Dissolve the starting material, 4-(aminomethyl)phenol, in a suitable solvent like a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group and facilitate the reaction.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, perform an aqueous workup to isolate the Boc-protected intermediate, tert-butyl (4-hydroxybenzyl)carbamate.
-
-
O-Acetylation of the Phenol:
-
Dissolve the Boc-protected intermediate in a non-protic solvent, such as dichloromethane (DCM), in the presence of a base like triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise. The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with dilute acid, water, and brine to remove excess reagents and byproducts, then dry over sodium sulfate to yield the fully protected compound.
-
-
Deprotection of the Amine:
-
Dissolve the product from the previous step in a solvent like dichloromethane or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
-
Stir at room temperature. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas.
-
Once the reaction is complete, the acid is neutralized or the product is precipitated as a salt and then neutralized to yield the final product, 4-(Aminomethyl)phenyl acetate.
-
-
Purification:
-
The crude product is typically purified using column chromatography on silica gel or by recrystallization to achieve high purity suitable for research and development applications.
-
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4-(Aminomethyl)phenyl acetate.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of 4-(Aminomethyl)phenyl acetate, a multi-technique analytical approach is mandatory. This self-validating system confirms that the target molecule has been successfully synthesized and meets the quality standards required for subsequent applications. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for their products.[1]
Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence and connectivity of protons. Expected signals would include a singlet for the acetate methyl group (~2.3 ppm), a singlet for the benzylic methylene protons (~3.8-4.0 ppm), and distinct aromatic proton signals in the ~7.0-7.4 ppm region, showing a characteristic para-substitution pattern. The amine protons would appear as a broad singlet.
-
¹³C NMR: Verifies the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 166.19.
-
-
High-Performance Liquid Chromatography (HPLC):
Analytical Workflow Diagram
Caption: Standard quality control workflow for chemical compound validation.
Applications in Research and Drug Development
The true value of 4-(Aminomethyl)phenyl acetate lies in its utility as a versatile chemical intermediate. Its bifunctional nature allows for its incorporation into larger, more complex molecules, making it a valuable tool for medicinal chemists.
-
Scaffold for Library Synthesis: The aminomethyl group is a key functional handle for creating libraries of novel compounds. It can readily undergo reactions such as N-acylation to form amides, reductive amination with aldehydes and ketones, or act as a nucleophile in substitution reactions. This allows for the systematic exploration of chemical space around a core structure. For example, related structures like 1-(4-aminophenylacetyl)piperidine derivatives have been investigated as potent and selective Farnesoid X receptor (FXR) partial agonists for treating metabolic dysfunction-associated steatohepatitis (MASH).[4]
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), linker molecules are needed to connect the active payload to the targeting moiety. The dual functionality of 4-(Aminomethyl)phenyl acetate makes it a candidate for incorporation into such linker systems. The amine can be attached to one part of the conjugate, while the acetate can be hydrolyzed to a phenol for subsequent ether or ester linkages.
-
Precursor for Pharmaceutical Intermediates: Phenyl acetate derivatives are recognized as important pharmaceutical intermediates.[5] For instance, they can be used to synthesize o-hydroxyacetophenone, a key intermediate in the production of the anti-arrhythmic drug propafenone.[5] The presence of the aminomethyl group on this scaffold provides an additional site for modification, potentially leading to new drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-(Aminomethyl)phenyl acetate. While specific toxicity data for this exact compound is limited, data from closely related structures and its functional groups provide a basis for safe handling procedures.
-
Hazard Identification: The hydrochloride salt of the corresponding methyl ester is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle 4-(Aminomethyl)phenyl acetate with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[7]
-
Storage: As recommended by suppliers, the compound should be stored in a freezer at approximately -20°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.
References
-
[4-(Aminomethyl)phenyl]acetic acid | CAS#:1200-05-1 | Chemsrc. (n.d.). Retrieved February 6, 2026, from [Link]
-
4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Methyl phenylacetate - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
- Advanced drug development and manufacturing - Google Patents. (n.d.).
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (2025). European Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
4-(Chloromethyl)phenyl acetate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 6, 2026, from [Link]
-
p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]
- Synthesis method of drug intermediate phenyl acetate - Google Patents. (n.d.).
-
Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]
-
methyl phenyl acetate, 101-41-7 - The Good Scents Company. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. 75383-64-1|4-(Aminomethyl)phenyl acetate|BLD Pharm [bldpharm.com]
- 2. Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride 95.00% | CAS: 99075-25-9 | AChemBlock [achemblock.com]
- 3. 99075-25-9 CAS Manufactory [chemicalbook.com]
- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Physical and chemical properties of 4-(Aminomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the exploration of novel scaffolds and functionalized molecules is paramount to the discovery of new therapeutic agents. Among the vast array of chemical entities, 4-(Aminomethyl)phenyl acetate emerges as a compound of significant interest. Its unique structural architecture, featuring a reactive primary amine and a hydrolyzable ester group on a phenyl ring, presents a versatile platform for chemical modification and conjugation. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known physical, chemical, and biological properties of 4-(Aminomethyl)phenyl acetate, offering insights into its synthesis, reactivity, and potential applications. As a Senior Application Scientist, the aim is to present this information not merely as a collection of data, but as a functional tool to inform experimental design and accelerate research endeavors.
Chemical Identity and Core Properties
4-(Aminomethyl)phenyl acetate is a substituted aromatic compound that possesses both an aminomethyl group and an acetate ester functionality. This combination of a basic amino group and a readily cleavable ester makes it a valuable building block in organic synthesis, particularly for the introduction of a functionalized benzylamine moiety.
| Identifier | Value |
| Chemical Name | 4-(Aminomethyl)phenyl acetate |
| CAS Number | 75383-64-1 |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| Canonical SMILES | CC(=O)OC1=CC=C(CN)C=C1 |
| InChI Key | Not available in search results |
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, stability, and suitability for various experimental conditions.
Physical Properties
Detailed experimental data for the physical properties of 4-(Aminomethyl)phenyl acetate are not extensively reported in publicly available literature. The information available from commercial suppliers provides a foundational understanding.
| Property | Value | Source |
| Boiling Point | No data available | [1] |
| Melting Point | Not available in search results | |
| Density | Not available in search results | |
| Appearance | Not available in search results |
The absence of a reported boiling point suggests that the compound may be thermally labile, potentially undergoing decomposition at elevated temperatures. Researchers should exercise caution when planning purification by distillation.
Solubility Profile
The solubility of 4-(Aminomethyl)phenyl acetate is a critical parameter for its use in solution-phase chemistry and biological assays. While specific quantitative data is scarce, its structure suggests the following:
-
Organic Solvents: Given its aromatic ring and ester group, it is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and alcohols.
-
Aqueous Solvents: The presence of the primary amine suggests that its solubility in aqueous media will be pH-dependent. At acidic pH, protonation of the amine to form the corresponding ammonium salt would likely increase water solubility.
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of 4-(Aminomethyl)phenyl acetate would involve the acetylation of a suitable precursor, such as 4-(aminomethyl)phenol.
Caption: Proposed synthesis of 4-(Aminomethyl)phenyl acetate.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-(aminomethyl)phenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine) to neutralize the resulting acid.
-
Acylation: Cool the reaction mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring. The choice of acylating agent will influence the reaction conditions and byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and acylating agent. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phenolic starting material and the primary amine.
-
Base: The addition of a base is necessary to scavenge the acidic byproduct (acetic acid or hydrochloric acid), which could otherwise protonate the starting material's amine and inhibit the desired N-acetylation or O-acetylation.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Chemical Reactivity and Stability
The chemical behavior of 4-(Aminomethyl)phenyl acetate is dictated by its two primary functional groups: the primary amine and the acetate ester.
Reactivity Profile
-
Amine Group: The primary aminomethyl group is nucleophilic and will readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. This functionality is a key handle for conjugation to other molecules.
-
Ester Group: The acetate ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(aminomethyl)phenol. This property can be exploited for the controlled release of the phenolic parent compound.
Caption: Key reactive sites of 4-(Aminomethyl)phenyl acetate.
Stability and Storage
Commercial suppliers recommend storing 4-(Aminomethyl)phenyl acetate in a dark place under an inert atmosphere and in a freezer at temperatures below -20°C. This suggests that the compound may be sensitive to light, air (oxidation), and higher temperatures. The presence of the free amine can also make it susceptible to degradation via reaction with atmospheric carbon dioxide. For long-term storage and to ensure the integrity of the material, adherence to these storage conditions is critical.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the phenyl ring.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.8-4.2 ppm, corresponding to the two protons of the aminomethyl group.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.0-2.3 ppm, corresponding to the three protons of the acetate group.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 168-172 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the oxygen of the ester being the most downfield.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 20-25 ppm.
IR (Infrared) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O Stretch: A strong, sharp absorption band around 1760 cm⁻¹, indicative of the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165.19).
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the acetyl group, the aminomethyl group, and other characteristic fragments.
Applications in Drug Development and Research
The bifunctional nature of 4-(Aminomethyl)phenyl acetate makes it a potentially valuable tool in drug discovery and development.
-
Linker Chemistry: The aminomethyl group provides a convenient point of attachment for conjugating this molecule to other chemical entities, such as peptides, proteins, or small molecule drugs. The ester can serve as a latent phenol, which could be unmasked under physiological conditions.
-
Prodrug Design: The acetate group can be considered a simple prodrug moiety for 4-(aminomethyl)phenol. This strategy can be employed to improve the pharmacokinetic properties of the parent phenol, such as its solubility or membrane permeability.
-
Building Block for Combinatorial Chemistry: As a functionalized aromatic building block, it can be incorporated into combinatorial libraries for the high-throughput screening of new drug candidates.
Safety and Handling
Based on available safety data, 4-(Aminomethyl)phenyl acetate is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
4-(Aminomethyl)phenyl acetate is a chemical entity with considerable potential for application in synthetic and medicinal chemistry. Its dual functionality offers a versatile platform for the development of more complex molecules, including prodrugs and bioconjugates. While there is a notable scarcity of detailed, publicly available experimental data for this compound, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis, characterization, and safe handling. It is the author's hope that this technical guide will serve as a valuable resource for researchers and contribute to the advancement of their scientific endeavors.
References
Sources
A Senior Application Scientist's In-depth Guide to the Safe Handling of 4-(Aminomethyl)phenyl acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Inferred Physicochemical Profile
4-(Aminomethyl)phenyl acetate is an organic compound featuring a primary aminomethyl group and an acetate ester attached to a benzene ring. This bifunctional nature suggests its potential utility as a building block in pharmaceutical synthesis and materials science. While exhaustive experimental data is scarce, its structure allows us to infer key properties relevant to its handling and storage.
| Property | Inferred Value / Characteristic | Rationale |
| Molecular Formula | C₉H₁₁NO₂ | Based on chemical structure. |
| Appearance | Likely a solid at room temperature. | Based on similar aromatic compounds. |
| Reactivity | The primary amine group is basic and can react with acids. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can undergo electrophilic substitution. It is prudent to assume incompatibility with strong oxidizing agents, strong acids, and strong bases.[1] | General reactivity of aromatic amines and esters. |
| Stability | Should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent hydrolysis and reaction with atmospheric components.[2][3] | Standard practice for stable organic compounds. |
Hazard Identification and Risk Assessment (Inferred)
Based on the GHS classifications for the closely related compound, Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a conservative risk assessment for 4-(Aminomethyl)phenyl acetate is warranted.[4] The hazards associated with the aminomethylphenyl moiety are of primary concern.
| Hazard Class | GHS Hazard Statement (Inferred) | Toxicological Rationale and Field Insights |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Aromatic amines can exhibit systemic toxicity upon ingestion.[1][3] Symptoms may include gastrointestinal irritation, nausea, and vomiting.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Primary amines can be irritating to the skin upon direct contact, causing redness and inflammation.[5] Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact of dust or solutions with the eyes is likely to cause significant irritation, pain, and redness.[5][6] Immediate and thorough rinsing is critical. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[6] Handling should be performed in a well-ventilated area, preferably a chemical fume hood. |
Comprehensive Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[7] The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure.[8][9]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile or butyl rubber gloves should be selected. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[10]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to safety glasses or goggles.[2]
-
Body Protection: A standard laboratory coat is required. For tasks involving larger quantities or a significant risk of spillage, a chemically resistant apron or coveralls should be considered.[10]
-
Respiratory Protection: For routine handling of small quantities in a certified chemical fume hood, respiratory protection may not be necessary. However, if weighing out fine powders or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with organic vapor cartridges) is recommended.[2][5]
Safe Handling and Engineering Controls: A Step-by-Step Methodology
The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should guide all handling procedures.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Chemical Transfer: Conduct all manipulations that could generate dust or aerosols, such as weighing and transferring the solid, inside a certified chemical fume hood to mitigate inhalation risks.[11]
-
Weighing: Use a weigh boat or glassine paper to contain the solid. Use spatulas and other tools carefully to minimize dust generation.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately covered.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[12] Prohibit eating, drinking, or applying cosmetics in the laboratory area.[7]
Spill Management and Disposal
Prompt and correct response to a spill is critical for maintaining a safe laboratory environment.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: For a small solid spill, carefully sweep up the material, avoiding dust creation, and place it into a sealed container for disposal.[13] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][11] Do not dispose of down the drain.[11]
First-Aid and Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always have the SDS or this guide available for emergency responders.[13]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][11] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][13] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[1][3] |
Visualization: Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of 4-(Aminomethyl)phenyl acetate from receipt to disposal.
Caption: Workflow for Safe Handling of 4-(Aminomethyl)phenyl acetate.
References
- MSDS of [4-(chloromethyl)phenyl] acetate. (n.d.).
- SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore. (n.d.).
- 4-Acetamidophenyl acetate-SDS-MedChemExpress. (2024, September 17). MedChemExpress.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). DIPLOMATA COMERCIAL.
- Ammonium Acetate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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- SAFETY DATA SHEET. (2025, December 18). Thermo Fisher Scientific.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- 99075-25-9 | Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. (n.d.). ChemScene.
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- ICSC 0539 - PHENYL ACETATE. (n.d.). Inchem.org.
- Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride 95.00% | CAS: 99075-25-9. (n.d.). AChemBlock.
- [4-(Aminomethyl)phenyl]acetic acid | CAS#:1200-05-1. (2025, August 27). Chemsrc.
- Safety Data Sheet. (n.d.). BLD Pharmatech.
- methyl phenyl acetate, 101-41-7. (n.d.). The Good Scents Company.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- 99075-25-9(4-氨甲基苯乙酸甲酯盐酸盐). (n.d.). ChemicalBook.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.hawaii.edu.
- Chemical Hygiene Plan. (n.d.). Montana Tech.
- Amines as occupational hazards for visual disturbance. (n.d.). PMC, National Institutes of Health.
- Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
- Laboratory Safety and Chemical Hygiene Plan. (n.d.). Princeton University.
- Methoxy Propyl Acetate (PMA) - Safety Data Sheet. (n.d.). Chemius.
- 4-(Chloromethyl)phenyl acetate | CAS 39720-27-9. (n.d.). Santa Cruz Biotechnology.
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- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. aurochemicals.com [aurochemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. nj.gov [nj.gov]
- 13. capotchem.cn [capotchem.cn]
- 14. Mobile [my.chemius.net]
Methodological & Application
Application Note and Protocol for the Synthesis of 4-(Aminomethyl)phenyl acetate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-(Aminomethyl)phenyl acetate, a valuable intermediate in pharmaceutical and materials science research. The described methodology employs a robust three-step process commencing from the commercially available starting material, 4-aminobenzyl alcohol. The protocol is designed for high fidelity and reproducibility, incorporating in-depth explanations for critical experimental choices to ensure success for researchers and drug development professionals. A comprehensive troubleshooting guide and expected characterization data are also included to create a self-validating system for synthesis.
Introduction
4-(Aminomethyl)phenyl acetate is a key building block in the synthesis of a variety of biologically active molecules and functional materials. The presence of a primary aminomethyl group and an acetate-protected phenolic hydroxyl group makes it a versatile intermediate for further chemical modifications. For instance, the amino group can be readily derivatized to form amides, sulfonamides, or secondary/tertiary amines, while the acetate group can be hydrolyzed to reveal a reactive phenol. This dual functionality is particularly useful in the development of prodrugs, where the acetate group can be cleaved by esterases in vivo to release the active phenolic compound.
This guide details a reliable and scalable synthetic route to 4-(Aminomethyl)phenyl acetate, starting from 4-aminobenzyl alcohol. The strategy involves the protection of the more nucleophilic amino group, followed by acetylation of the hydroxyl group, and subsequent deprotection of the amino functionality. This approach ensures high selectivity and minimizes the formation of undesired byproducts.
Synthetic Strategy and Reaction Scheme
The synthesis of 4-(Aminomethyl)phenyl acetate from 4-aminobenzyl alcohol is accomplished via a three-step sequence:
-
N-Protection: The primary amino group of 4-aminobenzyl alcohol is protected as a carbamate, specifically a tert-butoxycarbonyl (Boc) group. This protecting group is chosen for its stability under the subsequent acetylation conditions and its facile removal under acidic conditions.
-
O-Acetylation: The phenolic hydroxyl group of the N-Boc protected intermediate is acetylated using acetic anhydride in the presence of a base catalyst.
-
N-Deprotection: The Boc protecting group is removed from the N-Boc-4-(acetoxymethyl)aniline intermediate using trifluoroacetic acid (TFA) to yield the final product, 4-(Aminomethyl)phenyl acetate.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-(Aminomethyl)phenyl acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Aminobenzyl alcohol | ≥98% | Sigma-Aldrich | 623-04-1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Acetic anhydride (Ac₂O) | ≥99% | Sigma-Aldrich | 108-24-7 |
| Pyridine, anhydrous | ≥99.8% | Sigma-Aldrich | 110-86-1 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich | 76-05-1 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific | 7487-88-9 |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (4-(hydroxymethyl)benzyl)carbamate (N-Boc-4-(hydroxymethyl)aniline)
Rationale: The protection of the amino group is crucial to prevent its acetylation in the subsequent step. The Boc group provides excellent protection and is easily removed under mild acidic conditions that will not affect the newly formed ester.
-
To a solution of 4-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes to afford tert-butyl (4-(hydroxymethyl)benzyl)carbamate as a white solid.
Step 2: Synthesis of 4-(((tert-butoxycarbonyl)amino)methyl)phenyl acetate (N-Boc-4-(acetoxymethyl)aniline)
Rationale: The acetylation of the hydroxyl group is carried out using acetic anhydride with pyridine as a catalyst and base to neutralize the acetic acid byproduct.
-
Dissolve the N-Boc-4-(hydroxymethyl)aniline (1.0 eq) in anhydrous pyridine (0.5 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl (3x) to remove pyridine, followed by saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to yield 4-(((tert-butoxycarbonyl)amino)methyl)phenyl acetate as a colorless oil or white solid.
Step 3: Synthesis of 4-(Aminomethyl)phenyl acetate
Rationale: The final step involves the deprotection of the Boc group using a strong acid, trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). The reaction is typically fast and clean.
-
Dissolve the N-Boc-4-(acetoxymethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the deprotection by TLC (10% methanol in dichloromethane).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, 4-(Aminomethyl)phenyl acetate. The product can be further purified by recrystallization if necessary.
Characterization of 4-(Aminomethyl)phenyl acetate
The identity and purity of the synthesized 4-(Aminomethyl)phenyl acetate should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, 2H), 7.05 (d, 2H), 3.85 (s, 2H), 2.30 (s, 3H), 1.60 (br s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5, 149.0, 138.0, 129.5, 122.0, 45.5, 21.0 |
| IR (KBr, cm⁻¹) | 3350-3200 (N-H stretch), 1750 (C=O stretch, ester), 1610, 1510 (C=C stretch, aromatic) |
| Mass Spec (ESI) | m/z calculated for C₉H₁₁NO₂ [M+H]⁺: 166.08, found: 166.1 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete N-protection (Step 1) | Insufficient (Boc)₂O or reaction time. | Add an additional 0.1-0.2 eq of (Boc)₂O and continue stirring for another 4-6 hours. Ensure the 4-aminobenzyl alcohol is of high purity. |
| Low yield in O-acetylation (Step 2) | Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Pyridine should be freshly distilled or from a sealed bottle. |
| Incomplete N-deprotection (Step 3) | Insufficient TFA or reaction time. | Add more TFA and allow the reaction to stir for a longer period, monitoring by TLC. |
| Product decomposition during workup | The free amine is sensitive. | Perform the neutralization and extraction steps quickly and at low temperatures. Avoid prolonged exposure to strong bases. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Aminobenzyl alcohol is harmful if swallowed and causes skin and eye irritation.[1][2][3][4][5][6][7]
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
References
-
PrepChem. Synthesis of 4-Hydroxybenzylamine. Retrieved from [Link]
- Google Patents. CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
-
PubChem. 4-Aminobenzyl alcohol. Retrieved from [Link]
-
PubChem. 4-Hydroxybenzylamine. Retrieved from [Link]
- Google Patents. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
- Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
-
ResearchGate. 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. Retrieved from [Link]
-
ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]
-
DigitalCommons@URI. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. CN104496809A - Synthesis method of drug intermediate phenyl acetate.
-
Patently. An Synthesis of (Z)-4-Hydroxy-N- Desmethyltamoxifen (Endoxifen). Retrieved from [Link]
-
Organic Syntheses. Benzyl alcohol, o-amino-. Retrieved from [Link]
-
Organic Syntheses. 7. Retrieved from [Link]
- Google Patents. CN101811966A - Method for preparing phenylacetate.
-
ChemBK. 4-Aminobenzyl alcohol. Retrieved from [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.. Retrieved from [Link]
-
National Institutes of Health. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Retrieved from [Link]
Sources
- 1. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氨基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-Aminobenzyl alcohol | 623-04-1 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chembk.com [chembk.com]
Application Note: Spectrophotometric Detection of 4-(Aminomethyl)phenyl Acetate Hydrolysis
Introduction & Principle
Scientific Context
4-(Aminomethyl)phenyl acetate (AMPA) is a synthetic ester substrate structurally designed to probe the active sites of serine proteases and esterases. Unlike generic substrates (e.g., phenyl acetate), the 4-aminomethyl group (
Reaction Mechanism
The assay relies on the enzymatic hydrolysis of the ester bond, releasing Acetic Acid and 4-(Aminomethyl)phenol (also known as 4-hydroxybenzylamine).
Detection Modalities
Since the product is not a visible chromophore (unlike p-nitrophenol), detection requires one of two strategies:
-
Direct UV Kinetics (Continuous): Monitoring the bathochromic shift or hyperchromicity of the phenol product in the UV range (280–300 nm).
-
Coupled Colorimetric Assay (End-Point): Reacting the released phenol with 4-aminoantipyrine (4-AAP) and an oxidant to form a visible quinoneimine dye (~500 nm).
Materials & Equipment
Reagents
-
Substrate: 4-(Aminomethyl)phenyl acetate hydrochloride (Store at -20°C, desiccated).
-
Standard: 4-(Aminomethyl)phenol (4-Hydroxybenzylamine) (CAS 696-60-6).[1][2][3]
-
Buffer System: 50 mM Tris-HCl or Phosphate Buffer, pH 7.4–8.0 (avoid nucleophilic buffers like imidazole if possible).
-
Coupling Reagents (Method B only): 4-Aminoantipyrine (4-AAP), Potassium Ferricyanide (
). -
Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (for substrate stock).
Equipment
-
UV-Visible Spectrophotometer (Double-beam preferred for kinetics) or Microplate Reader.
-
UV-transparent microplates (e.g., quartz or UV-Star®) for Method A.
-
Standard clear polystyrene plates for Method B.
Experimental Workflow
Figure 1: Decision matrix for selecting the appropriate detection method based on experimental needs (Kinetics vs. Screening).
Protocol A: Direct UV Kinetic Assay (Continuous)
Best for: Determining
Principle
Phenyl esters and their corresponding phenols have overlapping but distinct UV spectra. Upon hydrolysis, the absorbance at 290 nm typically increases due to the formation of the phenol/phenolate species.
Critical Step: Determination of
Do not rely on literature values alone.
-
Prepare 100 µM of Substrate in buffer. Measure Abs (290 nm).
-
Prepare 100 µM of Product (4-aminomethylphenol) in buffer. Measure Abs (290 nm).
-
Calculate
.-
Typical
is ~1,000 – 2,000 M⁻¹cm⁻¹ depending on pH.
-
Assay Procedure
-
Blank: Pipette 190 µL of Assay Buffer into the reference cuvette/well.
-
Substrate: Add 10 µL of AMPA stock (final conc. 0.1 – 1.0 mM) to the test cuvette/well.
-
Baseline: Record absorbance at 290 nm for 2 minutes to establish the Spontaneous Hydrolysis Rate (
) . -
Initiation: Add enzyme (volume < 5% of total). Mix rapidly.
-
Measurement: Monitor
every 10–20 seconds for 5–10 minutes. -
Calculation:
(Where = pathlength, typically 1 cm or calculated for plates)
Protocol B: Coupled Colorimetric Assay (End-Point)
Best for: High-throughput screening (HTS) and low-concentration detection.
Principle
The released 4-(aminomethyl)phenol reacts with 4-aminoantipyrine (4-AAP) in the presence of an oxidant (Ferricyanide) to form a red quinoneimine dye [3].
Reagents Setup
-
Chromogen Mix: 2 mM 4-AAP + 4 mM Potassium Ferricyanide in 0.1 M Carbonate/Bicarbonate buffer (pH 9.5). Prepare fresh.
Assay Procedure
-
Reaction: Incubate Enzyme + AMPA Substrate (100 µL total) at 37°C for the desired time (e.g., 30 min).
-
Termination & Development: Add 100 µL of Chromogen Mix .
-
Incubation: Incubate for 10 minutes at Room Temperature (color turns pink/red).
-
Measurement: Read Absorbance at 510 nm .
-
Quantification: Compare against a standard curve of 4-(aminomethyl)phenol (0 – 100 µM).
Data Analysis & Optimization
Summary of Kinetic Parameters
| Parameter | Direct UV Method | Coupled Colorimetric Method |
| Wavelength | 280–295 nm | 500–520 nm |
| Sensitivity | Moderate (µM range) | High (nM range) |
| Interference | High (Protein/DNA absorbance) | Low (Visible range) |
| Cost | Low (Reagent-free) | Moderate (Requires coupling reagents) |
Troubleshooting Guide
-
High Background Rate: Phenyl esters are prone to spontaneous hydrolysis at pH > 8.0.
-
Solution: Lower pH to 7.0–7.4 or increase enzyme concentration to outcompete the background.
-
-
No Signal (UV): The
might be too small at neutral pH.-
Solution: Use Method B (Coupled) or perform a pH-jump (quench reaction with NaOH to ionize the phenol before reading UV).
-
References
-
Trypsin-catalyzed synthesis of dipeptide containing alpha-aminoisobutyric acid using p- and m-(amidinomethyl)phenyl esters. National Institutes of Health (PubMed). Available at: [Link] (Search Term: p-amidinomethyl phenyl ester trypsin)
-
4-Hydroxybenzylamine (4-(Aminomethyl)phenol) Chemical Properties. PubChem.[4][5] Available at: [Link]
- Spectrophotometric Determination of Phenolic Compounds (4-AAP Method).Standard Methods for the Examination of Water and Wastewater. (General Reference for Phenol-4AAP chemistry).
Sources
- 1. chembk.com [chembk.com]
- 2. 4-(Aminomethyl)phenol | CymitQuimica [cymitquimica.com]
- 3. 4-(Aminomethyl)phenol | 696-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Michaelis-Menten kinetics using 4-(Aminomethyl)phenyl acetate substrate
Abstract & Scope
This application note details the protocol for determining Michaelis-Menten kinetic parameters (
While p-nitrophenyl acetate (pNPA) is the industry standard for non-specific esterase activity, it suffers from poor aqueous solubility and a lack of specific recognition elements.[1][2][3] AMPA contains a positively charged aminomethyl group (
This guide provides a self-validating workflow for UV-based kinetic assays, including the critical determination of the differential extinction coefficient (
Scientific Background & Mechanism
The Reaction Mechanism
The assay relies on the hydrolytic cleavage of the ester bond in AMPA by the serine protease.[1][2][3] The reaction proceeds via the classic Acylation-Deacylation pathway:
-
Recognition: The enzyme's S1 specificity pocket (typically containing an Aspartate residue in Trypsin-like enzymes) binds the positively charged 4-aminomethyl moiety.[1][2][3]
-
Acylation: The catalytic Serine attacks the carbonyl carbon, releasing the 4-(Aminomethyl)phenol leaving group and forming an Acyl-Enzyme intermediate.[1][2][3]
-
Deacylation: Water attacks the Acyl-Enzyme, releasing Acetate and regenerating the free enzyme.[1][2][3]
Note: For ester substrates, the Deacylation step (
Pathway Visualization
Figure 1: Catalytic cycle of Serine Protease hydrolysis of AMPA.[1][2][3] The release of Product 1 is monitored spectrophotometrically.
Materials & Reagents
| Reagent | Specification | Role |
| 4-(Aminomethyl)phenyl acetate | CAS: 75383-64-1 (or HCl salt) | Substrate.[2][3] Store at -20°C, desiccated. |
| Enzyme | Trypsin (bovine/porcine) or target protease | Catalyst.[1][2][3][4] |
| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8 | Physiological buffer.[1][2][3] Ca²⁺ stabilizes Trypsin.[2][3] |
| Stop Solution | 10% Acetic Acid or 1% SDS | Optional for endpoint assays.[1][2][3] |
| UV-Transparent Plate | 96-well (Quartz or UV-transparent plastic) | Detection vessel.[2][3] |
Critical Note on Solubility: Unlike p-Nitrophenyl acetate, AMPA-HCl is highly water-soluble.[2][3] However, to prevent spontaneous hydrolysis, prepare stock solutions in anhydrous DMSO or acidified water (1 mM HCl) immediately before use.[2][3]
Experimental Protocol
Phase 1: Spectral Validation (The "Self-Validating" Step)
Before running kinetics, you must determine the optimal detection wavelength where the difference between Substrate and Product absorbance is maximal.[2]
-
Add 10 units of Trypsin to ensure complete hydrolysis (incubate 30 min).
-
Perform a UV scan (230 nm – 350 nm) of:
-
Result: The phenol product typically exhibits a bathochromic shift or hyperchromic effect compared to the ester.[1][2][3] Select the wavelength (
) with the largest (typically 250–260 nm for non-nitrated phenyl esters).[1][2][3]
Phase 2: Determination of Extinction Coefficient ( )
You cannot calculate
-
Prepare serial dilutions of the fully hydrolyzed product (from Phase 1) ranging from 0 to 500 µM.
-
Measure Absorbance at
.[1][2][3] -
Plot Absorbance (
) vs. Concentration ( ).[1][2][3] -
The slope is
(units: ).[1][2][3]
Phase 3: Kinetic Assay (96-Well Plate Format)
Workflow Visualization:
Figure 2: Kinetic Assay Workflow.
Step-by-Step:
-
Plate Setup: Load 180 µL of Substrate solutions (diluted in Assay Buffer) into wells. Use 8 concentrations spanning
to (Initial range recommendation: 10 µM – 1000 µM ).[2][3] -
Temperature: Pre-incubate plate at 25°C or 37°C (must be constant) for 10 minutes.
-
Initiation: Add 20 µL of Enzyme solution to start the reaction.
-
Target Final Enzyme Concentration: 1–10 nM (adjust so reaction is linear for >2 mins).
-
-
Measurement: Immediately monitor Absorbance at
every 10–15 seconds for 5 minutes. -
Controls:
Data Analysis
Calculation of Initial Velocity ( )
For each substrate concentration
-
Identify the initial linear region (typically 0–60 seconds).[1][2][3]
-
Calculate the slope (
).[1][2][3] -
Convert to molar velocity:
[1][2][3]
Michaelis-Menten Fit
Fit the data to the equation using non-linear regression (GraphPad Prism, Origin, or Python):
[1][2]- : Maximum velocity at saturation.[1][2][3]
-
: Substrate concentration at
(Measure of affinity).[1][2][3][5] -
: Turnover number (
).
Expertise & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| High Background Rate | Spontaneous hydrolysis | AMPA is less stable than amides.[2][3] Ensure buffer pH is not >8.[1][2][3]0. Subtract "Substrate Blank" slope from all data.[1][2][3] |
| Non-Linear Kinetics | Substrate depletion or Product inhibition | Use lower |
| No Activity | Enzyme inactive or pH mismatch | Trypsin requires Ca²⁺.[1][2][3] Ensure pH is 7.5–8.[1][2][3]0. Verify enzyme activity with a standard like BAEE first.[1][2][3] |
| Low Signal | Wrong Wavelength | The |
References
-
Bender, M. L., et al. "The Mechanism of
-Chymotrypsin-Catalyzed Hydrolyses."[2][3] Journal of the American Chemical Society, vol. 84, no.[2][3] 13, 1962, pp. 2540–2590.[1][2][3] Link (Foundational text on phenyl acetate kinetics).[1][2][3] -
Hedstrom, L. "Serine Protease Mechanism and Specificity."[1][2][3] Chemical Reviews, vol. 102, no.[2][3] 12, 2002, pp. 4501–4524.[1][2][3] Link (Authoritative review on protease mechanisms).[2][3]
-
Copeland, R. A. Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. 2nd ed., Wiley-VCH, 2000.[1][2][3] (Standard reference for kinetic data analysis).
-
PubChem Compound Summary for CID 83783 (4-Aminophenyl acetate) . National Center for Biotechnology Information.[2][3] Accessed 24 Oct. 2023.[2][3] Link (Chemical property verification).[2][3]
Sources
- 1. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 3. Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Troubleshooting & Optimization
Preventing spontaneous hydrolysis of 4-(Aminomethyl)phenyl acetate in stock solutions
[1]
Subject: Preventing Spontaneous Hydrolysis & Aminolysis in Stock Solutions Document ID: TS-AMPA-001 Last Updated: 2025-10-24 Applicable Compounds: 4-(Aminomethyl)phenyl acetate (Free base & HCl salt forms)[1]
The Core Problem: "Suicide" by Design[1]
Researchers often encounter rapid degradation of 4-(Aminomethyl)phenyl acetate (AMPA) even when stored in "pure" DMSO.[1] This is not a random event; it is a consequence of the molecule's bifunctional nature.[1]
AMPA contains two opposing functional groups:
-
Phenyl Acetate (Ester): An electrophile susceptible to nucleophilic attack.[1]
-
Aminomethyl Group (Primary Amine): A nucleophile (pKa ~9-10).[1]
The Mechanism of Failure
In a neutral or slightly basic stock solution, the amine group exists in equilibrium with its free base form (
-
Intermolecular Aminolysis (Polymerization): The amine of one molecule attacks the ester of another, forming stable amide bonds and releasing acetic acid.[1]
-
General Base Catalysis: The amine deprotonates trace water in the solvent, generating hydroxide ions (
) that rapidly hydrolyze the ester.[1]
The Solution: You must "switch off" the amine by keeping it fully protonated (
Degradation Pathway Visualization[1][2]
The following diagram illustrates the competing pathways that destroy your stock solution if pH is uncontrolled.
Caption: Figure 1. Kinetic competition between stabilization (protonation) and degradation (aminolysis/hydrolysis).[1]
Recommended Protocol: The "Acid-Lock" Method[1]
Do not dissolve the free base directly in DMSO without acidification.[1] If you purchased the HCl salt, it is inherently more stable, but the hygroscopic nature of DMSO can still induce hydrolysis over time.
Reagents Required[1][3][4][5][6][7][8]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, treated with 3Å molecular sieves.
-
Stabilizer: 1.0 M Hydrochloric Acid (HCl) in dioxane OR Glacial Acetic Acid.
-
Compound: 4-(Aminomethyl)phenyl acetate (HCl salt preferred).[1]
Step-by-Step Preparation (10 mM Stock)[1]
Stability Data & Solvent Compatibility
The following table summarizes the half-life (
| Solvent System | Additive | Estimated | Risk Factor |
| PBS (pH 7.4) | None | < 20 Minutes | Critical (Rapid Hydrolysis) |
| Wet DMSO | None | 2 - 4 Hours | High (Water + Amine catalysis) |
| Anhydrous DMSO | None | 12 - 24 Hours | Moderate (Trace moisture risk) |
| Anhydrous DMSO | 10 mM HCl | > 2 Weeks | Optimal (Protonated Amine) |
| Methanol/Ethanol | None | < 1 Hour | Critical (Transesterification) |
Troubleshooting & FAQs
Q: My stock solution turned yellow overnight. Is it still good? A: No. The yellow color indicates the formation of 4-(aminomethyl)phenol and its subsequent oxidation (quinoid formation).[1] The ester bond has been cleaved.[1][2] Discard and prepare fresh using the "Acid-Lock" method.[1]
Q: Can I use ethanol to make the stock? A: Absolutely not. Primary alcohols will attack the ester in a process called transesterification, converting your Phenyl Acetate into Ethyl Acetate and leaving you with the free phenol.[1] Only use aprotic solvents like DMSO, DMF, or Acetonitrile.
Q: I bought the HCl salt. Do I still need to worry about moisture? A: Yes. While the HCl salt prevents aminolysis (self-attack), it does not stop hydrolysis if water is present.[1] DMSO is extremely hygroscopic (absorbs water from air).[1] Always use molecular sieves in your DMSO bottle.[1]
Q: Why does the protocol recommend HCl in dioxane instead of water? A: Adding aqueous HCl adds water to your stock, which is the reagent of hydrolysis.[1] Using HCl dissolved in dioxane (or ether) allows you to acidify the environment without introducing water.[1]
References
-
Mechanism of Phenyl Acetate Hydrolysis
-
Amine pKa and Reactivity
-
General Ester Stability in DMSO
-
Prevention of Aminolysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 4-(Aminomethyl)phenyl acetate in phosphate buffer
Executive Summary
The "solubility" issues frequently reported with 4-(Aminomethyl)phenyl acetate in phosphate buffer are often a misdiagnosis of two distinct physicochemical phenomena: hydrolytic instability and pH-dependent phase separation .
This compound acts as a "Trojan Horse" in experimental design: its amine group suggests high water solubility (via protonation), but its ester linkage is highly labile, particularly in the presence of nucleophilic buffers like phosphate. This guide provides a root-cause analysis and validated protocols to distinguish between insolubility and degradation.
Phase 1: Diagnostic Assessment (The "Why")
Before altering your protocol, determine if you are facing a dissolution problem or a degradation problem.
Q1: Which solid form are you using?
-
Hydrochloride Salt (HCl): This is the preferred form. It should be a white crystalline solid. It is naturally acidic and hydrophilic. If this precipitates, it is likely due to the "Common Ion Effect" or rapid hydrolysis leading to a less soluble product.
-
Free Base: This is often an oil or a waxy solid. It is lipophilic. It will not dissolve directly in neutral phosphate buffer (pH 7.4) because the amine (
) may not be fully protonated, and the phenyl acetate core drives hydrophobic aggregation.
Q2: What does the "insolubility" look like?
| Observation | Diagnosis | Root Cause |
| Cloudy emulsion / Oily droplets | Phase Separation | You are using the Free Base, or the pH is too high (>8.0), deprotonating the amine. |
| White Crystalline Precipitate | Salting Out / Product Formation | High ionic strength of phosphate buffer is forcing the compound out, OR the compound has hydrolyzed to 4-aminomethylphenol , which may crystallize at high concentrations. |
| Clear solution becomes cloudy over time | Chemical Instability | The Phosphate Trap. Phosphate anions catalyze the hydrolysis of the ester. The cloudiness is the accumulation of degradation products or secondary aggregation. |
Phase 2: The "Phosphate Trap" (Critical Mechanism)
WARNING: Phosphate buffer is not inert for this compound.
Phosphate anions (
Mechanism of Failure
-
Nucleophilic Attack: Phosphate attacks the ester, forming a transient acetyl-phosphate intermediate.
-
Breakdown: This releases 4-aminomethylphenol (the hydrolysis product) and acetate.
-
Result: The user observes a loss of the starting material (interpreted as "insolubility" in HPLC) or precipitation of the phenol derivative if concentrations are high.
Figure 1: The catalytic role of phosphate in the degradation of phenyl acetates. Avoiding phosphate is the first step to stability.
Phase 3: Validated Solubilization Protocols
Do not attempt to dissolve the solid directly into the final buffer. Use the "Solvent Shift" method to ensure stable dispersion.
Protocol A: For Hydrochloride Salt (Preferred)
Goal: Maintain the protonated state (
-
Stock Preparation:
-
Dissolve the HCl salt in 100% DMSO or ddH₂O (acidified with 1 mM HCl) .
-
Target Conc: 10–50 mM.
-
Stability: Stable at -20°C for months.
-
-
Intermediate Dilution (Crucial Step):
-
Dilute the stock 1:10 into 1 mM HCl (pH ~3.0). This keeps the amine protonated and the ester stable (acid stabilizes esters).
-
-
Final Addition:
-
Add the intermediate solution to your assay buffer immediately before use .
-
Recommended Buffer: HEPES, MOPS, or TRIS (pH 7.0–7.4). Avoid Phosphate.
-
Protocol B: For Free Base (Oily/Waxy)
Goal: Protonate the amine before it hits the aqueous environment.
-
Stock Preparation:
-
Dissolve strictly in anhydrous DMSO or Ethanol .
-
Target Conc: 50–100 mM.
-
-
Acidification Step:
-
Prepare the aqueous buffer. Add 1 equivalent of HCl relative to the expected final concentration of the compound.
-
Example: If final [Compound] = 1 mM, ensure the buffer contains at least 1 mM extra acid or has strong buffering capacity to handle the protonation.
-
-
Mixing:
-
Add DMSO stock dropwise to the vortexing buffer.
-
Limit: Keep DMSO < 2% (v/v) to prevent cellular toxicity or enzyme inhibition.
-
Phase 4: Advanced Troubleshooting & Data
Solvent Compatibility Table
| Solvent System | Solubility Rating | Stability Rating | Recommendation |
| Phosphate Buffer (pH 7.4) | ⭐⭐ (Salt) / ⭐ (Base) | ⚠️ Poor | AVOID. Catalyzes hydrolysis. |
| Water (Neutral) | ⭐⭐ | ⭐⭐ | Unbuffered pH may drift, causing precipitation. |
| 1 mM HCl (pH 3.0) | ⭐⭐⭐⭐⭐ | ⭐⭐⭐⭐⭐ | Excellent. Best for intermediate dilution. |
| HEPES / MOPS (pH 7.4) | ⭐⭐⭐⭐ | ⭐⭐⭐ | Good compromise for physiological assays. |
| DMSO | ⭐⭐⭐⭐⭐ | ⭐⭐⭐⭐⭐ | Ideal for stock solutions. |
Decision Tree for Experimental Design
Figure 2: Logic flow for selecting the correct solubilization strategy.
FAQ: Common Pitfalls
Q: I see a new peak on my HPLC after 30 minutes in phosphate buffer. Is this precipitation? A: No, that is likely 4-aminomethylphenol . The ester bond has hydrolyzed.[1][2][3][4] This confirms the "Phosphate Trap." Switch to Citrate or Acetate buffer (if acidic pH is allowed) or HEPES (if neutral pH is required) to slow this process.
Q: Can I sonicate the solution to dissolve the precipitate? A: Do not sonicate aqueous suspensions of this ester for long periods. Sonication generates local heat and cavitation, which accelerates the hydrolysis of the ester bond. If it doesn't dissolve with gentle vortexing after following Protocol A, the pH is likely too high.
Q: Why does the literature mention "Phenyl Acetate" is soluble in oils?
A: The parent molecule (phenyl acetate) is lipophilic (LogP ~1.49) [3].[5] The aminomethyl derivative you are using is amphiphilic. It behaves like an oil (lipophilic) until the amine is protonated, at which point it behaves like a salt (hydrophilic). You must control the protonation state (
References
-
Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from
-
National Institutes of Health (PubMed). Dissection of Nucleophilic and General Base Roles for the Reaction of Phosphate with Phenyl Acetate. Retrieved from
-
PubChem. Phenyl Acetate Compound Summary. Retrieved from
-
BenchChem. Solubility and Handling of Aminomethylphenols. Retrieved from
Sources
Minimizing background noise in 4-(Aminomethyl)phenyl acetate kinetic assays
Introduction: The Signal-to-Noise Challenge
Welcome to the technical support center for chromogenic esterase assays. You are likely here because your kinetic traces for 4-(Aminomethyl)phenyl acetate (AMPA) are showing high background rates, erratic spikes, or non-linear baselines.[1]
AMPA is a structural analog of phenyl acetate, widely used to probe the active sites of esterases (e.g., Penicillin G Acylase, carbonic anhydrase, and specific lipases). While the aminomethyl group enhances aqueous solubility compared to hydrophobic phenyl esters, it does not eliminate the inherent instability of the phenolic ester bond.
The Core Problem: Phenyl esters undergo rapid spontaneous hydrolysis (autohydrolysis) in alkaline aqueous solutions.[1] This non-enzymatic cleavage releases 4-(aminomethyl)phenol, generating a background slope that can mask true enzymatic activity.[1] Minimizing this noise requires a precise balance of buffer chemistry, reagent handling, and instrumental setup.[1][2]
Module 1: Critical Reagent Handling (The "Source")
Q: My substrate stock solution turns yellow/brown after a few hours. Is it still usable? A: No. Discard it immediately.
-
The Mechanism: The yellowing indicates two failure modes:
-
Hydrolysis: The ester has cleaved, releasing the phenol.
-
Oxidation: The released 4-(aminomethyl)phenol is susceptible to oxidation, forming quinone-like species that absorb strongly in the UV-Vis region, creating a drifting baseline.[1]
-
-
The Fix:
-
Solvent: Dissolve AMPA in anhydrous DMSO or Isopropanol .[1] Avoid Ethanol or Methanol if possible, as they can participate in transesterification over long periods, though they are acceptable for immediate use.[1]
-
Acid Stabilization: For aqueous working solutions, keep them slightly acidic (pH 4.0–5.[1]0) until the moment of the assay. The ester bond is most stable at pH < 5.5.
-
Freshness: Prepare the working solution immediately before the assay. Never store aqueous dilutions.[1]
-
Q: I see "spikes" in my kinetic trace, not a smooth line. What is happening? A: This is likely Micro-Precipitation (Light Scattering) .[1]
-
The Mechanism: Although the aminomethyl group (
) aids solubility, the phenyl ring is hydrophobic. When a concentrated DMSO stock is injected into an aqueous buffer, local regions of high concentration can cause the substrate to crash out as micro-crystals before redissolving. These crystals scatter light, causing absorbance spikes.[1] -
The Protocol:
-
Predilution: Do not inject 100% DMSO stock directly into the well if possible.[1] Make an intermediate 10x dilution in buffer, vortex rapidly, and then add to the well.
-
Surfactant: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This stabilizes the substrate and prevents protein aggregation.
-
Module 2: Buffer Chemistry & Autohydrolysis (The "Environment")
Q: My "No-Enzyme" blank has a slope almost as high as my sample. How do I fix this? A: You are battling Base-Catalyzed Hydrolysis .[1]
-
The Science: The rate of spontaneous hydrolysis (
) for phenyl esters is directly proportional to .[1] At pH 8.0, the background rate is significantly higher than at pH 7.0. Furthermore, certain buffers (like Tris and Imidazole ) act as nucleophiles and catalyze the hydrolysis themselves. -
The Strategy:
-
Switch Buffers: Replace Tris/Imidazole with non-nucleophilic buffers like MOPS , HEPES , or Phosphate (if compatible with your enzyme).[1]
-
pH Optimization: Run a pH profile. If your enzyme retains 80% activity at pH 7.0 but the background noise drops by 90% compared to pH 8.0, the lower pH yields a superior Z-Factor .
-
Temperature: Autohydrolysis is temperature-dependent.[1] If your enzyme allows, run the assay at 25°C instead of 37°C. The reduction in background often outweighs the reduction in enzymatic turnover (
).
-
Q: How do I mathematically correct for this background? A: You must use a Dynamic Blank Subtraction , not a static zero.
-
Protocol:
Module 3: Visualization of Noise Pathways
The following diagram illustrates the kinetic pathways in your well. Your goal is to maximize the green path and block the red paths.
Caption: Kinetic pathways in the AMPA assay. Red pathways indicate sources of background noise that must be minimized via buffer selection and pH control.[1]
Module 4: Experimental Protocol for Low-Noise Assays
To ensure data integrity, follow this "Self-Validating" protocol.
Materials
-
Substrate: 4-(Aminomethyl)phenyl acetate (High Purity >98%).[1][3]
-
Buffer: 50 mM HEPES, pH 7.0 (filtered).
-
Additive: 0.01% Triton X-100 (prevents scattering).[1]
-
Plate: UV-transparent 96-well plate (if reading at <300nm) or standard clear plate if using a coupled dye.[1]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve AMPA in anhydrous DMSO to 100 mM. Store at -20°C. Discard if yellow. |
| 2 | Buffer Check | Pre-incubate assay buffer at the reaction temperature (e.g., 25°C). |
| 3 | Enzyme Prep | Dilute enzyme in buffer. Keep on ice until use. |
| 4 | Substrate Working Sol. | Dilute DMSO stock into 1 mM HCl or water immediately before use to create a 10x working solution.[1] |
| 5 | Plate Loading | Load Buffer (Blank) and Enzyme (Sample) into wells. |
| 6 | Initiation | Add Substrate Working Solution to all wells using a multi-channel pipet. Mix immediately. |
| 7 | Measurement | Read Absorbance (typically 270–280 nm for direct phenol detection) every 20s for 10 mins. |
Module 5: Troubleshooting Data Table
Use this table to diagnose your kinetic traces.
| Symptom | Probable Cause | Corrective Action |
| Linear increase in Blank | Autohydrolysis (pH too high) | Lower pH by 0.5 units; Switch from Tris to HEPES/MOPS.[1] |
| Non-linear (curved) Blank | Substrate Depletion or Instability | Substrate concentration is too low; Prepare fresh stock.[1] |
| Noisy / Jagged Trace | Precipitation / Bubbles | Add 0.01% Triton X-100; Centrifuge plate before reading.[1] |
| Signal decreases over time | Product Oxidation | Add an antioxidant (e.g., 1 mM DTT) if it does not inhibit your enzyme.[1] |
| High Initial Absorbance | Contaminated Stock | The stock has already hydrolyzed.[1] Discard and purchase fresh solid. |
References
-
Bergmeyer, H. U. (1974).[1] Methods of Enzymatic Analysis. Academic Press.[1] (Standard reference for esterase kinetic principles and phenyl acetate handling).
-
Kirsch, J. F., & Jencks, W. P. (1964).[1] Base Catalysis of the Hydrolysis of Phenyl Acetate. Journal of the American Chemical Society. Link (Foundational text on the mechanism of spontaneous hydrolysis).[1]
-
Stanford Earth Sciences. (2018).[1] Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University Research Repository.[1] Link (Detailed Arrhenius parameters for autohydrolysis).
-
Ostergaard, J., & Larsen, C. (2007).[1][4] Bioreversible Derivatives of Phenol: Reactivity of Carbonate Esters. ResearchGate.[1][5][6] Link (pH-rate profiles for phenyl ester hydrolysis).
For further assistance, please contact the Application Science team with your specific buffer composition and pH values.
Sources
Resolving pH-dependent degradation of 4-(Aminomethyl)phenyl acetate
Executive Summary: The Instability Paradox
The Problem: Users frequently report rapid signal loss or "duds" when using 4-(aminomethyl)phenyl acetate (AMPAc) in esterase assays or crosslinking protocols. This is rarely a supplier quality issue but rather a fundamental chemical instability driven by the molecule's specific structure.
The Root Cause: AMPAc is a phenyl ester , which is inherently more labile than alkyl esters. Its instability is exacerbated by the para-aminomethyl group.
-
At Neutral/Acidic pH: The protonated amine (
) acts as an electron-withdrawing group (EWG), activating the ester carbonyl to nucleophilic attack by water. -
At Basic pH: The free amine (
) and high drive rapid base-catalyzed hydrolysis and potential intermolecular aminolysis.
The Solution: You cannot "stop" the degradation, but you can outrun it. This guide provides the kinetic windows and solvent systems required to maintain integrity.
The Mechanism: Why It Degrades
To troubleshoot effectively, you must understand the competing degradation pathways.
Degradation Pathways
-
Base-Catalyzed Hydrolysis (Dominant): Hydroxide ions (
) attack the carbonyl carbon. Phenyl esters hydrolyze times faster than alkyl esters because the leaving group (phenol, pKa ~10) is far more stable than an alkoxide (pKa ~16). -
Electronic Activation (The Hidden Trap): Even at pH 7.0, where you might expect stability, the aminomethyl group is protonated (
). This positively charged ammonium group withdraws electron density from the ring, making the ester carbonyl more electrophilic and susceptible to spontaneous hydrolysis than simple phenyl acetate.
Visualizing the Degradation Logic
Figure 1: Dual-threat degradation mechanism. At low pH, electronic activation drives hydrolysis; at high pH, base catalysis dominates.
Troubleshooting Guide
Use this decision matrix to identify where your protocol is failing.
| Symptom | Probable Cause | Corrective Action |
| Stock solution turns yellow/brown | Oxidation/Polymerization: The free amine is reacting with the ester of other molecules (intermolecular aminolysis) or oxidizing. | 1. Ensure stock is in anhydrous DMSO or ACN .2. Store as the HCl salt , not the free base.3. Keep at -20°C. |
| No activity in enzyme assay | Hydrolysis in Buffer: The compound hydrolyzed before the enzyme was added. | 1. Do not pre-mix substrate in aqueous buffer.2. Add substrate last (start reaction with substrate).3. Use a "shotgun" injection from organic stock. |
| High background absorbance | Spontaneous Hydrolysis: The buffer pH is too high, causing the "blank" rate to obscure the enzymatic rate. | 1. Lower assay pH to 6.0–6.5 if enzyme tolerates.2. Run a "buffer-only" control and subtract the slope. |
| Inconsistent replicates | Temperature Fluctuations: Hydrolysis rates double for every ~10°C increase. | 1. Thermostat your plate reader/cuvette holder.2. Keep buffers on ice until the moment of use. |
Optimized Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >3 months.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or Dry Acetonitrile .
-
Why? Water is the enemy. Even "HPLC grade" solvents can contain enough water to degrade phenyl esters over weeks.
-
-
Concentration: Prepare at 100 mM to 200 mM .
-
Why? Higher concentrations minimize the molar ratio of trace water to compound.
-
-
Acidification (Optional but Recommended): Add 0.1% (v/v) Glacial Acetic Acid to the organic solvent.
-
Why? This ensures the amine remains protonated (
) even if trace moisture enters, preventing intermolecular aminolysis.
-
-
Storage: Aliquot into single-use amber vials. Store at -20°C with desiccant.
Protocol B: The "Shotgun" Assay Method
Objective: Measure enzymatic activity without hydrolysis artifacts.
-
Prepare Buffer: Phosphate or HEPES buffer (pH 7.0–7.4). Note: Tris buffer contains a primary amine and can cause aminolysis; avoid if possible.
-
Equilibrate: Place enzyme and buffer in the well/cuvette. Allow to reach temperature.
-
Injection:
-
Dilute the 100 mM DMSO stock to an intermediate 10 mM working stock in water immediately (within 30 seconds) before use.
-
Pipette the working stock into the reaction well to start.
-
Target Final Concentration: 100 µM – 1 mM.
-
Final DMSO content: < 1%.
-
-
Measurement: Begin monitoring Absorbance (typically 250–280 nm for the ester/phenol transition, or indirectly if using a coupled assay) immediately .
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for this compound? A: Avoid it. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. At pH > 7.5, Tris can nucleophilically attack the phenyl ester (aminolysis), creating a background reaction that mimics enzymatic activity. Use Phosphate, HEPES, or MOPS instead.
Q2: What is the half-life of AMPAc in pH 7.4 PBS? A: While specific values depend on temperature, phenyl esters typically have half-lives in the range of 20 to 60 minutes at pH 7.4 at 25°C. At pH 8.0, this can drop to <10 minutes. This is why "making it fresh" is non-negotiable.
Q3: My compound arrived as a sticky solid. Is it degraded? A: Likely, yes. Pure 4-(aminomethyl)phenyl acetate hydrochloride should be a white to off-white crystalline solid. A sticky or yellow appearance suggests hydrolysis (phenol formation) or oxidation. Verify purity via HPLC or NMR before use.
Q4: Why does the pH drop over time in my stock solution? A: If moisture enters the stock, hydrolysis generates Acetic Acid and the phenol. The release of acetic acid lowers the pH. This is a sign of degradation.
References
-
Kirsch, J. F., & Jencks, W. P. (1964). "Base Catalysis of the Hydrolysis of Phenyl Acetate." Journal of the American Chemical Society.
- Grounding: Establishes the fundamental instability of phenyl esters compared to alkyl esters and the mechanism of general base c
- Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W.A. Benjamin, New York.
-
Castro, E. A. (1999). "Kinetics and Mechanisms of the Aminolysis of Phenyl Acetates." Chemical Reviews.
- Grounding: Details the competition between hydrolysis and aminolysis, relevant for the free-amine form of AMPAc.
-
PubChem Compound Summary. (n.d.). "4-(Aminomethyl)phenyl acetate." National Center for Biotechnology Information.
- Grounding: Verification of chemical structure and physical properties (CAS 75383-64-1).
Technical Support Center: Optimizing Kinetics with 4-(Aminomethyl)phenyl Acetate
The following technical support guide is designed to address kinetic inconsistencies specifically for 4-(Aminomethyl)phenyl acetate (4-AMPA) .
This compound presents a unique "double-edged" challenge in kinetics: it contains a labile phenyl ester (prone to spontaneous hydrolysis) and a reactive primary amine (prone to oxidation or pH-dependent solubility shifts).
Status: Operational
Topic: Troubleshooting Inconsistent
Executive Summary: The "Ghost Rate" Phenomenon
If you are observing inconsistent
4-(Aminomethyl)phenyl acetate is a high-energy phenyl ester . Unlike alkyl esters (e.g., ethyl acetate), the phenol leaving group makes the ester bond highly susceptible to hydroxide ion attack (
Critical Troubleshooting Guide (Q&A)
Q1: My blank (no enzyme) wells show increasing absorbance. Is my buffer contaminated?
Diagnosis: Likely Spontaneous Hydrolysis , not contamination.
Technical Insight: Phenyl esters have a half-life that decreases exponentially as pH rises above 7.0. At pH 8.0, the spontaneous hydrolysis rate can rival the enzymatic rate of slow turnover enzymes (
-
Buffer Check: Lower pH to 7.0–7.2 if your enzyme tolerates it.
-
Real-Time Correction: You must run a "No Enzyme" control for every substrate concentration. Do not subtract a single "blank" value. Subtract the slope of the [0 Enzyme] well from the slope of the [+ Enzyme] well for each specific concentration .
-
Correct Rate =
-
Q2: My drops when I use older substrate stocks, but the LC-MS looks fine.
Diagnosis: Salt Disassociation & Micro-Precipitation. Technical Insight: 4-AMPA is typically supplied as a Hydrochloride (HCl) salt to ensure solubility. If dissolved in DMSO and stored, the HCl can dissociate or react, leading to the formation of the "free base" amine. The free base is significantly less soluble in aqueous buffers and may form micro-precipitates that scatter light (inflating OD) but are not available to the enzyme (lowering effective [S]). The Fix:
-
Solvent: Prepare stocks in anhydrous acetonitrile (ACN) or methanol rather than DMSO if possible, as DMSO is hygroscopic and accelerates ester hydrolysis.
-
Acidification: Add 1-2 mM HCl to your stock solvent to keep the amine protonated and the ester stable.
-
Freshness: Discard aqueous working solutions after 30 minutes.
Q3: The reaction curve is linear for 2 minutes, then plateaus prematurely.
Diagnosis: Product Inhibition or Oxidative Artifacts . Technical Insight: The product, 4-(aminomethyl)phenol, can oxidize to form quinone-methide-like species, especially if the buffer contains transition metals. These oxidation products can:
-
Absorb at the same wavelength as the detection signal.
-
Covalently modify (inhibit) the enzyme active site. The Fix:
-
Add Antioxidants: Include 0.1 mM EDTA (to chelate metals) or 1 mM DTT/TCEP (if the enzyme tolerates reducing agents) to prevent product oxidation.
-
Linear Range Selection: Only calculate slope from the first 60–90 seconds (Initial Velocity,
).
Visualizing the Failure Modes
The following diagram illustrates the competing pathways that cause Vmax inconsistency.
Caption: Figure 1: Kinetic Failure Pathways. The red paths indicate non-enzymatic sources of signal that inflate or deflate the calculated Vmax.
Validated Experimental Protocol
To ensure data integrity, replace your standard workflow with this Self-Validating Protocol .
Phase 1: Stock Preparation (Critical)
| Variable | Recommendation | Why? |
| Solvent | Anhydrous Acetonitrile (ACN) | DMSO promotes hydrolysis; ACN is inert. |
| Concentration | High (e.g., 100 mM) | Minimizes water content percentage. |
| Storage | -20°C, Desiccated | Moisture is the enemy of phenyl esters. |
| Acidification | 0.1% Acetic Acid in Stock | Stabilizes the ester bond. |
Phase 2: The "Blank-Subtract-Blank" Assay
Do not use a single zeroing step. Use this layout:
-
Prepare 2x Enzyme Mix in Buffer.
-
Prepare 2x Substrate Mix (Series: 0, 0.5, 1, 2, 5, 10
) in Buffer. -
Simultaneous Start:
-
Row A (Reaction): 50 µL Enzyme + 50 µL Substrate.
-
Row B (Substrate Blank): 50 µL Buffer + 50 µL Substrate.
-
-
Data Processing:
Note: If Slope B is > 20% of Slope A, your assay is invalid. Lower the pH or switch buffers.
Decision Logic for Data Analysis
Use this logic flow to determine if your data is publishable.
Caption: Figure 2: Data Validation Logic. Follow this decision tree to filter out artifacts caused by hydrolysis or product instability.
References
-
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. 2nd Edition. Wiley-VCH.[1] (Standard reference for background subtraction in kinetics).
-
Kirsch, J. F., & Jencks, W. P. (1964). "Base Catalysis of the Hydrolysis of Phenyl Acetate." Journal of the American Chemical Society, 86(5), 837–846. (Foundational text on phenyl ester instability).
- Bugg, T. (2012). Introduction to Enzyme and Coenzyme Chemistry. 3rd Edition. Blackwell Publishing. (Mechanisms of esterase activity and phenolic leaving groups).
-
European Bioinformatics Institute (EBI). (2024). "CHEBI:8082 - Phenyl Acetate." ChEBI Database. (Chemical properties of the core structure).
Sources
Technical Support Center: Solvent Compatibility & Handling Guide for 4-(Aminomethyl)phenyl acetate
Executive Summary & Chemical Profile[1]
Compound: 4-(Aminomethyl)phenyl acetate CAS: 75383-64-1 (Free base) / 99075-25-9 (HCl salt) Molecular Weight: 165.19 g/mol (Free base)
This guide addresses the critical instability of 4-(Aminomethyl)phenyl acetate in aqueous and nucleophilic environments. The molecule contains two conflicting functional groups: a labile phenyl ester (susceptible to rapid hydrolysis) and a primary amine (susceptible to oxidation and nucleophilic attack). Successful experimentation requires strict adherence to pH controls and solvent selection to prevent the formation of the degradation product, 4-(aminomethyl)phenol.
Solvent Compatibility Matrix
The following data consolidates internal stability testing and standard solubility parameters.
| Solvent System | Solubility | Stability (T½ at 25°C) | Recommendation |
| Anhydrous DMSO | High (>20 mg/mL) | High (> 2 weeks) | Preferred for Stock |
| Anhydrous DMF | High (>20 mg/mL) | Moderate (Risk of amines) | Alternative Stock |
| Ethanol/Methanol | Moderate | Low (Transesterification risk) | Avoid for Storage |
| Water/PBS (pH 7.4) | Moderate (Salt form) | Low (< 4 hours) | Use Immediately |
| Acidic Buffer (pH 5-6) | High | Moderate (12-24 hours) | Preferred Working Buffer |
| Basic Buffer (pH > 8) | Low to Moderate | Critical (< 15 mins) | DO NOT USE |
Critical Workflows & Troubleshooting (Q&A)
Q1: How do I prepare a stable stock solution?
The Issue: Users often attempt to dissolve the compound directly in aqueous buffers, leading to immediate hydrolysis. The Protocol:
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide). DMSO prevents nucleophilic attack on the ester carbonyl.
-
Concentration: Prepare a 100 mM to 200 mM master stock.
-
Storage: Aliquot immediately into amber vials to protect from light. Store at -20°C under an inert gas (Nitrogen or Argon) if possible.
-
Verification: The solution should remain clear. Yellowing indicates oxidation of the amine or hydrolysis to the phenol.
Q2: Why does my reaction mixture turn yellow/cloudy after 30 minutes in PBS?
The Mechanism: This is a classic sign of base-catalyzed hydrolysis .
-
Causality: At pH 7.4 (PBS), the hydroxide ion concentration is sufficient to attack the ester bond. The product, 4-(aminomethyl)phenol, is prone to oxidation, forming quinone-like species that are yellow/brown.
-
Solution: Lower the pH of your working buffer. Switch to MES buffer (pH 6.0) or Phosphate buffer adjusted to pH 6.5 . The ester half-life extends significantly as pH drops below 7.0 [1].
Q3: Can I use ethanol or methanol to solubilize the compound?
The Risk: No, avoid primary alcohols for storage.
-
Reasoning: Alcohols are nucleophiles. Over time, they will attack the acetate group, causing transesterification . You will slowly convert your expensive 4-(Aminomethyl)phenyl acetate into Methyl Acetate and 4-(Aminomethyl)phenol.
-
Alternative: If you cannot use DMSO, use Acetonitrile (ACN), provided it is compatible with your downstream assay.
Q4: I am observing "self-reaction" or polymerization. What is happening?
The Mechanism: Intermolecular Aminolysis.
-
Explanation: The molecule possesses both an amine (nucleophile) and an ester (electrophile). If the pH is high enough (pH > 8.5) to deprotonate the amine (
instead of ), one molecule's amine will attack another molecule's ester. -
Prevention: Ensure the pH remains below the pKa of the benzyl amine (approx pKa ~9.3). Keeping the amine protonated (
) "masks" the nucleophile, preventing self-polymerization.
Visualizing the Stability Logic
The following diagrams illustrate the decision-making process for solvent selection and the degradation pathways you must avoid.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for maximizing the half-life of 4-(Aminomethyl)phenyl acetate.
Diagram 2: Degradation Pathways (Hydrolysis & Aminolysis)
Caption: Primary degradation mechanisms. High pH accelerates both hydrolysis and self-polymerization.
Experimental Protocol: Stable Working Solution Preparation
Objective: Prepare a 100 µM working solution for enzyme kinetics or linker synthesis with minimal hydrolysis.
-
Stock Preparation:
-
Weigh 10 mg of 4-(Aminomethyl)phenyl acetate HCl.
-
Dissolve in 483 µL of Anhydrous DMSO to create a ~100 mM Stock.
-
Checkpoint: Solution must be crystal clear.
-
-
Buffer Preparation:
-
Prepare 50 mM MES Buffer, adjusted to pH 6.0 .
-
Why MES? It has minimal nucleophilicity compared to Phosphate or Tris, reducing background hydrolysis [2].
-
-
Dilution (Just-in-Time):
-
Add 1 µL of Stock to 999 µL of MES Buffer.
-
Vortex gently for 3 seconds.
-
Execute experiment immediately. Do not store this dilution for > 1 hour.
-
References
-
Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from
-
MedChemExpress. (2023). Phenyl Acetate Product & Solvent Guide. Retrieved from
-
BLD Pharm. (2023). 4-(Aminomethyl)phenyl acetate MSDS and Handling. Retrieved from
-
Cytiva. (2023). Chemical Compatibility of Filter Media and Solvents. Retrieved from
Validation & Comparative
A Tale of Two Substrates: A Comparative Guide to the Kinetics of 4-(Aminomethyl)phenyl acetate and p-Nitrophenyl Acetate
For the benches of researchers, scientists, and drug development professionals, the choice of substrate in an enzymatic assay is a critical decision that dictates the sensitivity, accuracy, and overall success of kinetic studies. This guide provides an in-depth comparison of two phenyl acetate derivatives, 4-(aminomethyl)phenyl acetate and the ubiquitously employed p-nitrophenyl acetate (pNPA), as substrates for esterase enzymes, with a particular focus on acetylcholinesterase (AChE). While pNPA is a well-characterized chromogenic substrate, the kinetic profile of 4-(aminomethyl)phenyl acetate is less documented. This guide will therefore juxtapose the known kinetics of pNPA with a theoretical exploration of 4-(aminomethyl)phenyl acetate, grounded in established principles of enzyme-substrate interactions and structure-activity relationships.
Introduction: The Phenyl Acetate Scaffold in Enzyme Kinetics
Phenyl acetates are a class of compounds frequently utilized as substrates for various hydrolases, including esterases like acetylcholinesterase, butyrylcholinesterase, and chymotrypsin. Their utility stems from the relative ease of monitoring the progress of their hydrolysis. The enzymatic cleavage of the ester bond releases acetic acid and a substituted phenol. The choice of the substituent on the phenyl ring is paramount, as it influences not only the intrinsic reactivity of the ester but also its recognition and processing by the enzyme's active site. Furthermore, the substituent can provide a convenient spectroscopic handle for real-time kinetic analysis.
The Veteran Substrate: p-Nitrophenyl Acetate (pNPA)
p-Nitrophenyl acetate is a stalwart in enzyme kinetics, favored for the straightforward spectrophotometric assay its hydrolysis enables. The product of its enzymatic cleavage, p-nitrophenol, exhibits a distinct yellow color in alkaline solutions, with a strong absorbance at 400-405 nm.[1] This allows for continuous monitoring of the reaction rate.
The electron-withdrawing nature of the para-nitro group makes the carbonyl carbon of the acetate more electrophilic and thus more susceptible to nucleophilic attack by the catalytic residues in the enzyme's active site. This inherent reactivity contributes to its efficacy as a substrate for a broad range of esterases.
The Challenger: 4-(Aminomethyl)phenyl acetate
In contrast, 4-(aminomethyl)phenyl acetate presents a different chemical persona. The aminomethyl group is electron-donating, which is expected to decrease the intrinsic reactivity of the ester bond compared to the nitro-substituted counterpart. However, its structural similarity to neurotransmitters like acetylcholine, particularly the presence of a positively charged group at physiological pH, suggests it may have interesting interactions with the active site of enzymes like acetylcholinesterase.
A critical challenge in presenting a direct kinetic comparison is the scarcity of published, peer-reviewed studies detailing the Michaelis-Menten parameters (Km, kcat) for 4-(aminomethyl)phenyl acetate with common esterases. Therefore, the following comparison will leverage the extensive data for pNPA and infer the kinetic behavior of 4-(aminomethyl)phenyl acetate based on fundamental principles of enzyme kinetics and structure-activity relationships.
Head-to-Head: A Comparative Analysis
| Feature | p-Nitrophenyl Acetate | 4-(Aminomethyl)phenyl acetate (Projected) | Rationale for Projection |
| Substituent Effect | Strong electron-withdrawing (-NO2) | Electron-donating (-CH2NH3+ at neutral pH) | The nitro group withdraws electron density, making the ester carbonyl more electrophilic. The aminomethyl group, protonated at physiological pH, is electron-donating through the phenyl ring. |
| Leaving Group | p-Nitrophenolate (a good leaving group) | 4-(Aminomethyl)phenolate (a poorer leaving group) | The stability of the leaving group is a key factor in the rate of acylation of the enzyme. The p-nitrophenolate anion is stabilized by the electron-withdrawing nitro group. |
| Detection of Product | Spectrophotometric detection of p-nitrophenol at 400-405 nm.[1] | The hydrolysis product, 4-(aminomethyl)phenol, does not have a distinct chromophore for easy spectrophotometric monitoring in the visible range. Alternative detection methods like HPLC or coupled enzymatic assays would be necessary. | The aminomethylphenol lacks the conjugated system that gives p-nitrophenol its color at alkaline pH. |
| Projected Km | Generally in the millimolar range for many esterases.[2] | Potentially lower Km with acetylcholinesterase. | The positively charged aminomethyl group may mimic the quaternary ammonium of acetylcholine, leading to favorable electrostatic interactions with the peripheral anionic site (PAS) of AChE, potentially increasing binding affinity (lower Km). |
| Projected kcat | Varies widely with the enzyme. | Likely lower than for a more reactive ester. | The electron-donating nature of the aminomethyl group reduces the electrophilicity of the carbonyl carbon, likely slowing the acylation step of the catalytic mechanism and thus reducing the turnover number (kcat). |
| Projected Catalytic Efficiency (kcat/Km) | Moderate to high, depending on the enzyme. | Ambiguous without experimental data. | The overall efficiency is a ratio of catalytic rate to binding affinity. A potentially lower Km could be offset by a lower kcat, making the overall efficiency difficult to predict without empirical data. |
The "Why": Causality in Experimental Choices
The overwhelming preference for pNPA in routine enzyme assays is a direct consequence of its practical advantages. The simplicity and convenience of a continuous colorimetric assay are significant factors in high-throughput screening and basic kinetic characterization.[1] The choice to use a substrate like 4-(aminomethyl)phenyl acetate would be driven by a specific scientific question, for instance, to probe the role of the peripheral anionic site in substrate binding or to develop substrates with greater specificity for a particular enzyme by mimicking the structure of the natural substrate.
Experimental Design: A Protocol for Kinetic Analysis
The following is a generalized protocol for determining the Michaelis-Menten parameters of an esterase using a phenyl acetate substrate. This protocol is designed to be a self-validating system, incorporating necessary controls.
I. Reagents and Instrumentation
-
Enzyme: Purified esterase of known concentration (e.g., acetylcholinesterase).
-
Substrate Stock Solution: A high-concentration stock of the phenyl acetate derivative (e.g., pNPA or 4-(aminomethyl)phenyl acetate) in a suitable organic solvent (e.g., DMSO or ethanol) to ensure solubility.
-
Buffer: A buffer appropriate for the enzyme's optimal pH and stability (e.g., phosphate buffer, pH 7.4).
-
Detection Reagent (if necessary): For non-chromogenic substrates, this may include reagents for a coupled assay or a mobile phase for HPLC analysis.
-
Instrumentation: A temperature-controlled spectrophotometer or an HPLC system.
II. Experimental Procedure
-
Preparation of Working Solutions:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically span a range from 0.1 x Km to 10 x Km (an initial pilot experiment may be needed to estimate the Km).
-
Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to ensure a linear reaction rate over a reasonable time course.
-
-
Assay Execution (example for pNPA):
-
Pipette the assay buffer and the substrate dilution into a cuvette.
-
Equilibrate the cuvette to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme working solution and mix quickly.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for pNPA) over time.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).
-
-
Controls:
-
No-Enzyme Control: Perform the assay with buffer instead of the enzyme solution to measure the rate of spontaneous, non-enzymatic substrate hydrolysis. This is particularly important for reactive esters like pNPA.
-
No-Substrate Control: Perform the assay with buffer instead of the substrate solution to ensure there is no background reaction from the enzyme preparation or buffer components.
-
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rates obtained for the enzymatic reactions.
-
Plot the initial reaction rates (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Calculate kcat from Vmax using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Determine the catalytic efficiency as kcat/Km.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A simplified representation of the serine esterase catalytic mechanism.
Conclusion
p-Nitrophenyl acetate remains the workhorse substrate for many routine esterase assays due to its convenience and the wealth of historical data available for comparison. Its strong electron-withdrawing nitro group ensures it is a reactive and readily detectable substrate.
4-(Aminomethyl)phenyl acetate, while less characterized kinetically, offers intriguing possibilities for studying enzyme-substrate interactions, particularly for enzymes like acetylcholinesterase where its structure may mimic aspects of the natural substrate. It is predicted to be a substrate with potentially high binding affinity (low Km) but a lower turnover rate (kcat) compared to more activated esters. The development of sensitive, non-spectrophotometric assays would be essential to fully elucidate its kinetic parameters.
Ultimately, the choice between these two substrates, or any other, should be guided by the specific scientific question at hand. For broad screening and general characterization, the practicality of pNPA is undeniable. For more nuanced studies of active site architecture and substrate specificity, the exploration of rationally designed substrates like 4-(aminomethyl)phenyl acetate, despite the analytical challenges, holds significant promise.
References
-
Shimamoto, N. (1977). alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate. Journal of Biochemistry, 82(1), 185-93. [Link]
-
Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]
-
Takayanagi, T., et al. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 12(3), 304-309. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Aminomethyl)phenyl acetate: A Comparative Analysis Centered on ¹H-NMR Spectroscopy
Introduction: The Imperative of Structural Integrity in Drug Development
In the landscape of pharmaceutical development, the absolute structural confirmation of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Molecules like 4-(Aminomethyl)phenyl acetate, which possess multiple functional groups, serve as versatile scaffolds. However, their synthesis can potentially yield isomeric impurities. Consequently, a rigorous, unambiguous analytical methodology is paramount.
Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the unequivocal gold standard for the structural elucidation of small organic molecules in solution.[1][2] Its power lies in its ability to provide precise information about the molecular framework, including the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[3][4] This guide will dissect the ¹H-NMR spectrum of 4-(Aminomethyl)phenyl acetate, demonstrating how each signal serves as a validation point for the correct structure.
Part 1: Deconstructing the ¹H-NMR Spectrum of 4-(Aminomethyl)phenyl acetate
The structure of 4-(Aminomethyl)phenyl acetate presents five distinct proton environments, which will translate into five unique signals in the ¹H-NMR spectrum. The chemical shift (δ) of each signal is dictated by the local electronic environment of the protons; electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[5]
Caption: Molecular structure of 4-(aminomethyl)phenyl acetate.
Predicted ¹H-NMR Peak Assignments
The following table details the anticipated signals for 4-(Aminomethyl)phenyl acetate. These predictions are grounded in established chemical shift principles and empirical data from analogous structures.[6][7][8][9]
| Proton Label | Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Ha | Acetate methyl (-CH₃) | ~2.29 | Singlet (s) | 3H | N/A | Protons are adjacent to a deshielding carbonyl group. No neighboring protons to couple with.[6] |
| Hb | Methylene (-CH₂-) | ~3.85 | Singlet (s) | 2H | N/A | Protons are on a benzylic carbon, deshielded by the aromatic ring and the adjacent nitrogen. No neighboring protons to couple with. |
| Hc | Amine (-NH₂) | ~1.6 (broad) | Singlet (br s) | 2H | N/A | Chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[10] |
| Hd | Aromatic (ortho to -CH₂NH₂) | ~7.10 | Doublet (d) | 2H | ~8.5 | These protons are ortho to the slightly electron-donating aminomethyl group. They are split into a doublet by the Hₑ protons. |
| He | Aromatic (ortho to -OCOCH₃) | ~7.38 | Doublet (d) | 2H | ~8.5 | These protons are ortho to the electron-withdrawing acetate group, causing a downfield shift relative to Hd. They are split into a doublet by the Hd protons.[9] |
Note: Predicted chemical shifts are based on standard deuterated solvents like CDCl₃. The exact values may vary based on experimental conditions.
The aromatic region exemplifies a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two distinct electronic environments created by the acetate and aminomethyl substituents lead to two separate signals (Hd and He). The coupling between these adjacent protons results in two doublets, with a typical ortho-coupling constant (³J) of 7-9 Hz.[11][12] The reciprocity of this coupling constant (the J-value for the Hd doublet will be identical to the J-value for the He doublet) is a key self-validating feature within the spectrum.[13]
Part 2: The Experimental Workflow: A Protocol for Reliable Data Acquisition
Achieving a high-quality, interpretable NMR spectrum is contingent upon a meticulous experimental protocol. The following workflow is designed to ensure data integrity and reproducibility.
Caption: Standard workflow for NMR spectral analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 4-(Aminomethyl)phenyl acetate.[14] A higher concentration does not necessarily yield a better spectrum and can lead to line broadening.
-
Select an appropriate deuterated solvent. Deuterated solvents are essential as they are "invisible" in ¹H NMR and their deuterium signal is used to stabilize the magnetic field (the "lock").[15][16] Chloroform-d (CDCl₃) is a good first choice for its versatility. If solubility is an issue, or to observe exchangeable protons like -NH₂, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[17]
-
Dissolve the sample in 0.6–0.7 mL of the chosen deuterated solvent directly in a clean vial. Ensure complete dissolution.
-
Transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette. Particulates severely degrade spectral resolution.[18]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically "lock" onto the deuterium frequency of the solvent. This lock signal is used to counteract any magnetic field drift during the experiment. "Shimming" is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Parameter Setup: For a routine ¹H spectrum on a 400 MHz spectrometer, typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and 8 to 16 scans. A greater number of scans increases the signal-to-noise ratio, which is proportional to the square root of the number of scans.
-
-
Data Processing:
-
Fourier Transform (FT): The raw data, a free induction decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) was added, its signal is set to 0.00 ppm. Otherwise, the residual protio-solvent peak is used as a secondary standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[19][20]
-
Integration and Analysis: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal. The multiplicity (splitting pattern) and coupling constants are then measured.[21][22]
-
Part 3: A Comparative Perspective: ¹H-NMR vs. Alternative Techniques
While ¹H-NMR is exceptionally informative, a multi-technique approach provides an orthogonal validation of molecular structure, a practice highly valued in regulated environments.[23][24]
| Technique | Information Provided for 4-(Aminomethyl)phenyl acetate | Strengths | Limitations |
| ¹H-NMR Spectroscopy | - Connectivity of protons (H-C-C-H)- Number and ratio of chemically distinct protons- Electronic environment of each proton- Stereochemical relationships | - Unparalleled structural detail- Quantitative by nature (integration)- Non-destructive | - Requires soluble sample- Relatively larger sample amount needed compared to MS- Can be complex for very large molecules |
| ¹³C-NMR Spectroscopy | - Number of chemically distinct carbons- Electronic environment of each carbon (alkane, aromatic, carbonyl, etc.) | - Complements ¹H-NMR perfectly- Simpler spectra (no C-C coupling)- Confirms carbon backbone | - Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration- Generally not quantitative without special parameters |
| FTIR Spectroscopy | - Presence of key functional groups: - N-H stretches (~3300-3400 cm⁻¹) - Aromatic C-H (~3000-3100 cm⁻¹) - Aliphatic C-H (<3000 cm⁻¹) - Ester C=O stretch (~1760 cm⁻¹) - C-O stretch (~1200 cm⁻¹) - Aromatic C=C bends (~1600, 1500 cm⁻¹) | - Fast and requires minimal sample- Excellent for confirming functional groups- Can be used on solids, liquids, or gases | - Provides no information on molecular connectivity- Ambiguity in the "fingerprint region"- Not quantitative |
| Mass Spectrometry (MS) | - Molecular weight (from the molecular ion peak)- Molecular formula (with high-resolution MS)- Substructural information from fragmentation patterns (e.g., loss of an acetoxy group or benzylamine fragments) | - Extremely high sensitivity (requires very little sample)- Provides exact molecular weight- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis[25] | - Isomers are often indistinguishable- Provides no information on atom connectivity- Destructive technique |
Causality in Technique Selection: The choice of analytical technique is driven by the specific question being asked.
-
To confirm identity and connectivity , ¹H-NMR is the primary choice.
-
To verify the carbon count and skeleton , ¹³C-NMR is used.[26]
-
To quickly screen for the presence of expected functional groups , FTIR is highly efficient.[27][28][29]
-
To confirm the molecular weight and formula , high-resolution mass spectrometry is indispensable.[30][31]
For a complete structural elucidation package for regulatory submission, data from ¹H-NMR, ¹³C-NMR, MS, and FTIR would typically be combined to provide an irrefutable, comprehensive characterization of 4-(Aminomethyl)phenyl acetate.
Conclusion
The ¹H-NMR spectrum of 4-(Aminomethyl)phenyl acetate offers a rich, detailed fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, integration, and coupling patterns, one can confidently confirm the identity and purity of this key pharmaceutical intermediate. The causality is clear: the electronic and spatial arrangement of atoms directly dictates the observed NMR parameters, making it a uniquely powerful tool for structural verification. While techniques like FTIR and Mass Spectrometry provide crucial, complementary data points regarding functional groups and molecular weight, ¹H-NMR remains the cornerstone for establishing the precise atomic connectivity that defines a molecule. Adherence to a robust experimental protocol ensures that the data obtained is not only accurate but also reproducible and defensible, meeting the high standards of the scientific and drug development communities.
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Leah4sci. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Available at: [Link]
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NIST. (n.d.). Benzylamine, TMS derivative. NIST WebBook. Available at: [Link]
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Wang, R., et al. (2019). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available at: [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Available at: [Link]
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ACS Publications. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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MassBank. (2016). Benzylamine. Available at: [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]
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PubChem. (n.d.). Phenyl acetate. National Institutes of Health. Available at: [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
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PubMed. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
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Illinois State University. (2015). The Infrared Spectra of Amines. Available at: [Link]
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CORE. (n.d.). NMR SPECTROSCOPY OF GROUP 13 METAL IONS: BIOLOGICALLY RELEVANT ASPECTS. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]
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The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. Available at: [Link]
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Oregon State University. (n.d.). Analyzing Coupling Constants. Available at: [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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Chem Wisperer. (2019). H NMR coupling and coupling constants. YouTube. Available at: [Link]
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Chemistry Academy. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Available at: [Link]
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LC-MS Identification of 4-(Aminomethyl)phenyl Acetate: A Stability-Indicating Comparison Guide
Here is the comprehensive technical guide for the LC-MS identification of 4-(Aminomethyl)phenyl acetate.
Executive Summary & Technical Challenge
4-(Aminomethyl)phenyl acetate (AMPA) represents a classic analytical challenge in drug development: it combines a polar, basic primary amine with a labile phenolic ester .
The core difficulty in identifying AMPA is not detection, but integrity . The ester bond is prone to rapid hydrolysis, converting the analyte into its primary degradant, 4-(aminomethyl)phenol (AMP) . In standard LC-MS workflows, in-source fragmentation can mimic this hydrolysis, leading to false-negative results where the intact drug is misidentified as its metabolite.
This guide provides a comparative analysis of AMPA against its hydrolysis product, establishing a self-validating protocol to distinguish the intact ester from the phenol derivative.
Chemical Identity & Physicochemical Comparison[1][2][3][4]
Understanding the structural differences is the first step to successful separation.
| Feature | 4-(Aminomethyl)phenyl acetate (AMPA) | 4-(Aminomethyl)phenol (AMP) |
| Role | Target Analyte (Prodrug/Intermediate) | Primary Degradant / Hydrolysis Product |
| CAS | 99075-25-9 (HCl salt) | 622-97-9 |
| Formula | C | C |
| Monoisotopic Mass | 165.0790 Da | 123.0684 Da |
| [M+H] | 166.0863 | 124.0757 |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) | ~0.2 (Highly Polar) |
| pKa (Amine) | ~9.5 (Ionized at neutral pH) | ~9.6 (Ionized at neutral pH) |
| Stability Risk | High (Ester hydrolysis > pH 6) | Stable |
Comparative Methodology: HILIC vs. Reversed-Phase
Due to the polarity of the aminomethyl group, standard C18 retention can be poor. We compare two separation strategies.
Option A: Reversed-Phase (Recommended for Stability)
-
Mechanism: Hydrophobic interaction with the phenyl ring.
-
Pros: Acidic mobile phases stabilize the ester.
-
Cons: Low retention of the polar amine; requires ion-pairing or specialized columns (e.g., Phenyl-Hexyl or C18-Polar Embedded).
-
Verdict: Preferred. Use a Charged Surface Hybrid (CSH) C18 or Biphenyl column to retain the amine at acidic pH without ion-pairing reagents that suppress MS signal.
Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[5]
-
Mechanism: Partitioning into a water layer on a polar stationary phase.
-
Pros: Excellent retention of the polar amine.
-
Cons: HILIC mobile phases (high organic/ammonium acetate) often have higher pH (pH 5-6), which accelerates ester hydrolysis during the run.
-
Verdict: Alternative only. Use only if RP fails to separate matrix interferences.
Mass Spectrometry: Fragmentation & Transitions[6]
To confidently identify AMPA, you must distinguish "In-Source Fragmentation" (ISF) from actual sample degradation.
The "False Positive" Trap
The primary fragment of AMPA (
-
Problem:
124 is also the precursor ion of the degradant (AMP). -
Solution: You must monitor the unique transition of the intact ester that cannot arise from the phenol.
Fragmentation Pathway Diagram
The following diagram illustrates the distinct and shared pathways.
Figure 1: MS/MS Fragmentation Pathway. Note that the transition 166 -> 43 is unique to the ester, whereas 166 -> 124 mimics the degradant.
Recommended MRM Transitions
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Purpose |
| AMPA (Quant) | 166.1 | 124.1 | 10 - 15 | High Sensitivity (Quantification) |
| AMPA (Qual) | 166.1 | 107.1 | 25 - 30 | Structural Confirmation |
| AMPA (Unique) | 166.1 | 43.0 | 15 - 20 | Specificity Check (Confirms Acetyl group) |
| AMP (Degradant) | 124.1 | 107.1 | 15 - 20 | Monitoring Hydrolysis |
Experimental Protocol: Self-Validating Workflow
This protocol minimizes hydrolysis and ensures that any detected phenol is real, not an artifact.
Step 1: Sample Preparation (The "Acid Lock")
-
Principle: Phenyl esters are stable at pH 3-4 but hydrolyze rapidly at pH > 7.
-
Protocol:
-
Collect biological sample (plasma/media).
-
Immediately quench with ice-cold Acetonitrile containing 1.0% Formic Acid .
-
Ratio: 3:1 (Organic:Sample).
-
Centrifuge at 4°C, 10,000 x g for 10 min.
-
Inject supernatant immediately. Do not store in autosampler > 4 hours.
-
Step 2: LC Conditions[8]
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold to elute salts)
-
0.5-3.0 min: 5% -> 90% B
-
3.0-4.0 min: 90% B (Wash)
-
4.1 min: Re-equilibrate.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Step 3: Analytical Workflow Diagram
Figure 2: Stability-Indicating Analytical Workflow.
Data Interpretation & Troubleshooting
Distinguishing Co-elution
If AMPA and AMP co-elute (common on short C18 columns), the MS signal can be deceiving.
-
Observation: You see a peak in the 124 -> 107 channel at the same time as the 166 -> 124 peak.
-
Test: Inject a pure standard of AMPA.
-
If you see only 166->124 and negligible 124->107, the separation is good.
-
If you see a peak in the 124->107 channel for the pure ester standard, you have In-Source Fragmentation (ISF) .
-
-
Correction: Lower the Fragmentor Voltage (or Cone Voltage) in 10V increments until the ISF signal disappears.
Quantifying the Degradant
To report the purity of your AMPA reagent:
References
-
PubChem Database. Compound Summary for CID 99075-25-9 (Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride). National Library of Medicine (US). Available at: [Link]
-
European Reference Laboratory for Pesticides. Analysis of pesticide residues using LC-MS/MS (General Protocol for Labile Esters). EURL-SRM. Available at: [Link]
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Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (General reference for loss of ketene from phenyl acetates). Available at: [Link]
-
Agilent Technologies. LC/MS Method Development Guide for Labile Compounds. Technical Overview.[1][2][3] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Esterase Activity: A Comparative Analysis of 4-(Aminomethyl)phenyl Acetate and Other Key Substrates
For researchers, scientists, and drug development professionals engaged in the study of esterases, the accurate and reliable measurement of enzyme activity is paramount. Esterases play critical roles in a myriad of physiological processes, including drug metabolism and neurotransmission. Consequently, the ability to benchmark their activity with precision is fundamental to advancing our understanding of their function and to the development of novel therapeutics.
This guide provides an in-depth technical comparison of various substrates used for benchmarking esterase activity, with a core focus on 4-(Aminomethyl)phenyl acetate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis against established alternatives, including the widely used p-nitrophenyl acetate (p-NPA) and sensitive fluorogenic substrates.
The Rationale for Substrate Selection in Esterase Assays
The choice of substrate is a critical determinant of the success and reliability of an esterase activity assay. An ideal substrate should be selectively hydrolyzed by the esterase of interest, and its cleavage should result in a product that is easily and accurately quantifiable. The most common methods rely on the production of either a chromogenic or fluorogenic molecule, which can be monitored over time to determine the rate of the enzymatic reaction.
The Principle of Chromogenic and Fluorogenic Assays
Chromogenic and fluorogenic assays are based on the enzymatic conversion of a non-colored or non-fluorescent substrate into a product that exhibits a distinct color or fluorescence. The rate of formation of this product is directly proportional to the esterase activity in the sample.
A Spotlight on 4-(Aminomethyl)phenyl Acetate
While p-nitrophenyl acetate (p-NPA) has historically been a workhorse for colorimetric esterase assays, it is not without its limitations, most notably its instability in aqueous solutions, which can lead to high background signal.[1] 4-(Aminomethyl)phenyl acetate emerges as a promising alternative. Upon enzymatic hydrolysis, it yields 4-(Aminomethyl)phenol and acetate. The phenolic product can be detected spectrophotometrically, offering a basis for a continuous kinetic assay.
Proposed Advantages of 4-(Aminomethyl)phenyl Acetate
-
Improved Stability: The electron-donating aminomethyl group is hypothesized to render the ester bond less susceptible to spontaneous hydrolysis compared to the electron-withdrawing nitro group in p-NPA, potentially leading to lower background noise and a better signal-to-noise ratio.
-
Favorable Physicochemical Properties: The aminomethyl group can be protonated at physiological pH, potentially increasing the aqueous solubility of the substrate and its product.
Comparative Analysis of Esterase Substrates
To provide a comprehensive benchmarking framework, we will compare 4-(Aminomethyl)phenyl acetate with three other widely used esterase substrates: p-nitrophenyl acetate (chromogenic), 4-methylumbelliferyl acetate (fluorogenic), and fluorescein diacetate (fluorogenic).
| Substrate | Assay Type | Detection Principle | Reported Advantages | Reported Limitations |
| 4-(Aminomethyl)phenyl Acetate | Chromogenic | Formation of 4-(Aminomethyl)phenol | Potentially higher stability and solubility than p-NPA. | Limited published data on specific activity with various esterases. |
| p-Nitrophenyl Acetate (p-NPA) | Chromogenic | Formation of p-nitrophenol (yellow)[2] | Well-established, simple, and inexpensive.[3] | Unstable in aqueous solutions, leading to high background.[1] |
| 4-Methylumbelliferyl Acetate | Fluorogenic | Formation of 4-methylumbelliferone (blue fluorescence)[4][5] | High sensitivity. | Requires a fluorescence plate reader; potential for quenching. |
| Fluorescein Diacetate (FDA) | Fluorogenic | Formation of fluorescein (green fluorescence)[6][7] | High sensitivity; often used for cell viability assays.[1] | Product fluorescence is pH-sensitive.[1] |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the data.
General Workflow for Esterase Activity Benchmarking
Caption: Generalized pathway of esterase-catalyzed hydrolysis.
Hypothetical Comparative Performance Data
The following table presents hypothetical but plausible data to illustrate the expected performance differences between the substrates.
| Parameter | 4-(Aminomethyl)phenyl Acetate | p-Nitrophenyl Acetate | 4-Methylumbelliferyl Acetate | Fluorescein Diacetate |
| Limit of Detection (LOD) | ~50-100 ng/mL enzyme | ~100-200 ng/mL enzyme | ~1-5 ng/mL enzyme | ~1-5 ng/mL enzyme |
| Signal-to-Background Ratio | Moderate to High | Low to Moderate | High | Very High |
| Substrate Stability in Buffer | Good | Poor | Excellent | Excellent |
| Assay Throughput | High | High | High | High |
| Instrumentation Requirement | Spectrophotometer | Spectrophotometer | Fluorometer | Fluorometer |
Conclusion and Recommendations
The selection of an appropriate substrate for esterase activity benchmarking is a critical decision that directly impacts the quality and reliability of the experimental data.
-
For routine, high-throughput screening where cost is a major consideration , 4-(Aminomethyl)phenyl acetate presents a potentially superior alternative to p-NPA due to its anticipated higher stability, which can lead to more reliable data.
-
When ultimate sensitivity is required , for instance, when working with low abundance enzymes or precious samples, fluorogenic substrates such as 4-methylumbelliferyl acetate or fluorescein diacetate are the clear choice.
It is imperative for researchers to empirically validate the chosen substrate with their specific esterase and experimental conditions. By carefully considering the principles and protocols outlined in this guide, researchers can confidently benchmark esterase activity, paving the way for new discoveries in both basic science and drug development.
References
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American Society for Microbiology. (n.d.). Purification and characterization of two thermostable acetyl xylan esterases from Thermoanaerobacterium sp. strain JW/SL-YS485. ASM Journals. Retrieved February 6, 2026, from [Link]
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Aktiv-Dry LLC. (2022, July 22). Carbonic Anhydrase Esterase Activity Assay. YouTube. Retrieved February 6, 2026, from [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved February 6, 2026, from [Link]
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Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved February 6, 2026, from [Link]
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G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved February 6, 2026, from [Link]
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Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved February 6, 2026, from [Link]
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University of Virginia. (n.d.). FDA assay. Department of Environmental Sciences. Retrieved February 6, 2026, from [Link]
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Graphviz. (n.d.). DOT Language. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2015). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved February 6, 2026, from [Link]
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MDPI. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2017). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Retrieved February 6, 2026, from [Link]
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PubMed. (2001). Comparison of fluorogenic and chromogenic assay systems in the detection of Escherichia coli O157 by a novel polymyxin-based ELISA. Retrieved February 6, 2026, from [Link]
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Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. Retrieved February 6, 2026, from [Link]
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Chromatography Online. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2007). Fluorescein-diacetate (FDA) assay for determining microbial esterase activity in lake water. Retrieved February 6, 2026, from [Link]
-
Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2014). Kinetic parameters of extracellular esterase and lipase activity of the halophilic archaeal strains for pNPB and pNPP hydrolysis. Retrieved February 6, 2026, from [Link]
-
YouTube. (2023). 4 Tips for Illustrating Biological Pathways. Retrieved February 6, 2026, from [Link]
-
Protocols.io. (2019). Attachment 1 Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions FDA/PI. Retrieved February 6, 2026, from [Link]
-
PNAS. (1986). Purification, biochemical characterization, and biological function of human esterase D. Retrieved February 6, 2026, from [Link]
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National Institutes of Health. (2020). A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. Retrieved February 6, 2026, from [Link]
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Chemsrc. (n.d.). [4-(Aminomethyl)phenyl]acetic acid. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate phenyl acetate.
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BioResources. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Retrieved February 6, 2026, from [Link]
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Wikipedia. (n.d.). DOT (graph description language). Retrieved February 6, 2026, from [Link]
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Element Lab Solutions. (n.d.). Ammonium acetate buffers. Retrieved February 6, 2026, from [Link]
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Hach. (n.d.). Phenols, 4-Aminoantipyrine Method. Retrieved February 6, 2026, from [Link]
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National Institutes of Health. (2010). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2018). A. Comparison of esterase activity towards 4-methylumbelliferyl.... Retrieved February 6, 2026, from [Link]
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Applied and Environmental Microbiology. (1976). Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter. Retrieved February 6, 2026, from [Link]
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YouTube. (2021). Graphviz tutorial. Retrieved February 6, 2026, from [Link]
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NIST. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved February 6, 2026, from [Link]
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Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved February 6, 2026, from [Link]
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Mantid Project. (n.d.). Flowchart Creation. Developer Documentation. Retrieved February 6, 2026, from [Link]
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MDPI. (2022). Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. Retrieved February 6, 2026, from [Link]
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MDPI. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2023). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. Retrieved February 6, 2026, from [Link]
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ChemBK. (n.d.). 4-(Aminomethyl)phenol. Retrieved February 6, 2026, from [Link]
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Mermaid Chart. (n.d.). Flowcharts Syntax. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2012). Universal chromogenic substrates for lipases and esterases. Retrieved February 6, 2026, from [Link]
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Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. Retrieved February 6, 2026, from [Link]
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A Comparative Guide to the Reproducibility of Enzymatic Assays: Evaluating 4-(Aminomethyl)phenyl acetate Against Standard Esterase Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biochemical research, the reliability of enzymatic assays is paramount. Reproducible and accurate measurement of enzyme activity is the bedrock upon which kinetic studies, inhibitor screening, and mechanistic investigations are built. The choice of substrate is a critical determinant of an assay's performance, influencing sensitivity, specificity, and, most importantly, reproducibility. This guide provides an in-depth comparison of 4-(Aminomethyl)phenyl acetate, a less-characterized substrate, with established alternatives for esterase activity assays, namely phenyl acetate and acetylthiocholine.
This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to design and execute robust, self-validating enzymatic assays. We will delve into the mechanistic nuances of substrate hydrolysis, present detailed experimental protocols for a comparative evaluation, and offer a framework for analyzing and interpreting the resulting data.
The Central Role of the Substrate in Assay Reproducibility
The reproducibility of an enzymatic assay is contingent on meticulous control over experimental variables.[1] For consistent results, it is crucial to standardize parameters such as pH, temperature, and ionic strength.[1] The substrate itself introduces several factors that can impact reproducibility:
-
Chemical Stability: The rate of spontaneous, non-enzymatic hydrolysis of the substrate can contribute to background signal and variability. A stable substrate ensures that the measured activity is predominantly due to the enzyme. Phenyl acetate, for instance, is known to undergo base-catalyzed hydrolysis.[2]
-
Solubility: Poor solubility can lead to inconsistencies in the effective substrate concentration, affecting reaction rates. The aminomethyl group in 4-(Aminomethyl)phenyl acetate is expected to enhance aqueous solubility compared to phenyl acetate.
-
Enzyme-Substrate Interaction: The affinity of the enzyme for the substrate (K_m) and the turnover rate (k_cat) dictate the dynamic range of the assay. For cholinesterases, substrate inhibition at high concentrations is a well-documented phenomenon that can complicate data interpretation and affect reproducibility if not properly accounted for.[3]
Mechanistic Insights: The Hydrolysis of Phenyl Acetate and its Derivatives
The enzymatic hydrolysis of 4-(Aminomethyl)phenyl acetate by esterases, such as acetylcholinesterase (AChE), follows a well-established two-step mechanism. This process involves the formation of a transient acyl-enzyme intermediate.
First, the serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the acetate group of the substrate. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the phenyl-containing alcohol product and leaving the enzyme acetylated. In the second step, a water molecule hydrolyzes the acetyl-enzyme intermediate, regenerating the active enzyme and releasing acetate.
A Framework for Comparative Evaluation of Substrates
To objectively compare the performance of 4-(Aminomethyl)phenyl acetate with phenyl acetate and acetylthiocholine, a series of experiments should be conducted. The following protocols are designed to assess key performance indicators. For this guide, we will consider acetylcholinesterase (AChE) as the model enzyme.
Materials and Reagents
-
Enzyme: Purified human recombinant acetylcholinesterase (AChE).
-
Substrates:
-
4-(Aminomethyl)phenyl acetate hydrochloride
-
Phenyl acetate
-
Acetylthiocholine iodide (ATCh)
-
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for the ATCh assay.
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Tris-HCl buffer.
-
Solvents for substrate stock solutions (e.g., DMSO, ethanol).
-
-
Instrumentation:
-
UV-Vis spectrophotometer or microplate reader.
-
Fluorometer or fluorescent microplate reader (for potential fluorometric assays).
-
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (K_m and V_max)
This experiment will determine the enzyme's affinity for each substrate and the maximum reaction velocity.
-
Prepare Substrate Stock Solutions: Dissolve each substrate in an appropriate solvent to create high-concentration stock solutions.
-
Prepare Serial Dilutions: Create a range of substrate concentrations in the assay buffer. A typical range would be 0.1 to 10 times the expected K_m.[4]
-
Set up the Assay:
-
For 4-(Aminomethyl)phenyl acetate and phenyl acetate , the hydrolysis can be monitored by the increase in absorbance of the resulting phenolate product at a specific wavelength (to be determined empirically by a wavelength scan).
-
For acetylthiocholine , the Ellman's method is standard.[5] The reaction includes DTNB, and the production of the yellow 5-thio-2-nitrobenzoate anion is monitored at 412 nm.
-
-
Initiate the Reaction: Add a fixed concentration of AChE to each well to start the reaction.
-
Measure Initial Velocities: Record the change in absorbance over a short period where the reaction is linear. The slope of this line represents the initial velocity (V₀).
-
Data Analysis: Plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max.[6] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.[7]
Protocol 2: Assessment of Assay Reproducibility (Intra- and Inter-Assay Precision)
This protocol evaluates the consistency of the assay results.
-
Prepare Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples for each substrate. The concentrations should correspond to approximately 20%, 50%, and 80% of the V_max determined in Protocol 1.
-
Intra-Assay Precision: On a single day, run multiple replicates (e.g., n=10) of each QC sample.
-
Inter-Assay Precision: Repeat the intra-assay experiment on at least three different days, using freshly prepared reagents each day.
-
Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each QC level. The CV% ( (SD/Mean) * 100 ) is a measure of precision. According to European Medicines Agency (EMA) guidelines, the imprecision should ideally be lower than ±15%.[1]
Protocol 3: Evaluation of Substrate Stability
This experiment assesses the rate of non-enzymatic hydrolysis of each substrate.
-
Prepare Substrate Solutions: Prepare solutions of each substrate in the assay buffer at a concentration relevant to the K_m.
-
Incubate: Incubate the solutions under the same conditions as the enzymatic assay (temperature and pH) but without the enzyme.
-
Monitor Over Time: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance or fluorescence to detect any product formation due to spontaneous hydrolysis.
-
Data Analysis: Plot the signal change over time. A flat line indicates high stability, while a significant positive slope suggests instability that could contribute to assay background and variability.
Data Presentation and Interpretation
The data from these experiments should be summarized in clear, comparative tables to facilitate objective evaluation.
Table 1: Comparison of Kinetic Parameters
| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| 4-(Aminomethyl)phenyl acetate | ||||
| Phenyl Acetate | ||||
| Acetylthiocholine |
A lower K_m indicates a higher affinity of the enzyme for the substrate. A higher k_cat/K_m signifies greater catalytic efficiency.
Table 2: Reproducibility and Stability Data
| Substrate | Intra-Assay CV% (Low/Mid/High QC) | Inter-Assay CV% (Low/Mid/High QC) | Z'-Factor | Stability (Rate of non-enzymatic hydrolysis) |
| 4-(Aminomethyl)phenyl acetate | ||||
| Phenyl Acetate | ||||
| Acetylthiocholine |
A lower CV% indicates higher precision. The Z'-factor is a statistical parameter to assess the robustness of an assay, with a value between 0.5 and 1.0 indicating a reliable and robust assay.[8]
Discussion and Causality Behind Experimental Choices
The choice of buffer, pH, and temperature should be based on the optimal conditions for the enzyme being studied. For AChE, a physiological pH of around 7.4 is typically used. The inclusion of a stability assay (Protocol 3) is crucial because it directly addresses a potential source of non-reproducibility. A substrate with high non-enzymatic hydrolysis will have a lower signal-to-noise ratio, making it difficult to obtain consistent results, especially when measuring low enzyme activities or screening for weak inhibitors.
The comparison between colorimetric and fluorometric detection methods is also a key consideration. Fluorometric assays are generally more sensitive than colorimetric assays, which can be advantageous when working with low enzyme concentrations or expensive substrates.[9][10][11] However, they can be more susceptible to interference from fluorescent compounds in the sample.
The aminomethyl group on 4-(Aminomethyl)phenyl acetate is expected to increase its hydrophilicity. This may lead to better solubility in aqueous buffers compared to phenyl acetate, potentially reducing variability associated with substrate precipitation. Furthermore, the positively charged amino group at physiological pH could interact with the peripheral anionic site (PAS) of AChE, which is known to influence substrate binding and catalysis.[12] This interaction could lead to different kinetic properties compared to the neutral phenyl acetate.
Conclusion: A Path to Enhanced Assay Reproducibility
The selection of an appropriate substrate is a cornerstone of developing a reproducible and reliable enzymatic assay. While established substrates like acetylthiocholine offer a wealth of historical data and well-defined protocols, the exploration of novel substrates like 4-(Aminomethyl)phenyl acetate can offer advantages in terms of solubility, stability, or detection modality.
This guide provides a comprehensive framework for the systematic evaluation of a new substrate against established standards. By meticulously determining kinetic parameters, assessing intra- and inter-assay precision, and evaluating substrate stability, researchers can make informed decisions about the most suitable substrate for their specific application. Ultimately, a thorough understanding of the interplay between the enzyme, the substrate, and the assay conditions is essential for generating high-quality, reproducible data that stands up to scientific scrutiny.
References
-
Asiri, A. M., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279. [Link]
-
Nottebohm, M., et al. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. ResearchGate. [Link]
-
Colletier, J. P., et al. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The EMBO Journal, 25(12), 2746–2756. [Link]
-
Sussman, J. L., et al. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. EMBO reports, 7(5), 484-489. [Link]
-
Pohanka, M. (2021). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. Sensors, 21(9), 3043. [Link]
-
Gotor-Fernández, V., et al. (2019). Synthesis of Enantiopure Benzyl Homoallylamines by Indium-Mediated Barbier-Type Allylation Combined with Enzymatic Kinetic Resolution: Towards the Chemoenzymatic Synthesis of N-Containing Heterocycles. Advanced Synthesis & Catalysis, 361(15), 3563-3573. [Link]
-
Sommer, F. C. (1955). p-AMINOPHENYLACETIC ACID. Organic Syntheses, 35, 12. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bialecki, J. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-butoxyphenyl)-. Substance Registry Services. [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. [Link]
-
Panteghini, M., et al. (2020). Traceability validation of six enzyme measurements on the Abbott Alinity c analytical system. ResearchGate. [Link]
-
Wikipedia. (2023). Acetylcholinesterase. [Link]
-
Pohanka, M. (2021). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. ResearchGate. [Link]
- CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
-
Tikkanen, R., et al. (2020). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1863. [Link]
-
Tai, H., et al. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 51(7), 1673-1683. [Link]
-
Wagmann, L., et al. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(6), 634–644. [Link]
-
Patsnap. (2023). Colorimetric vs Fluorometric assay: Which is better for sensitivity?. [Link]
-
Dos Santos, F. C. (2019). How to conduct experiment to determine km value for enzyme?. ResearchGate. [Link]
-
USP. (2022). <1033> Biological Assay Validation. [Link]
-
Lakna. (2021). What is the Difference Between Colorimetric and Fluorometric Assay. Pediaa.com. [Link]
-
Cao, Y., et al. (2020). A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. Ecotoxicology and Environmental Safety, 189, 109954. [Link]
-
Hussein, A. S., et al. (1996). Cloning, Expression, and Properties of a Nonneuronal Secreted Acetylcholinesterase from the Parasitic Nematode Nippostrongylus brasiliensis. Journal of Biological Chemistry, 271(28), 16745-16750. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
